5-(Trifluoromethyl)isoindoline hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N.ClH/c10-9(11,12)8-2-1-6-4-13-5-7(6)3-8;/h1-3,13H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCXNEZUTMIRGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726543 | |
| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924304-74-5 | |
| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)isoindoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Trifluoromethyl Group in Medicinal Chemistry
The introduction of a trifluoromethyl (CF3) group into bioactive molecules is a widely employed strategy in modern drug discovery. This is due to the unique properties the CF3 group imparts, including increased metabolic stability, enhanced membrane permeability, and altered electronic properties that can modulate binding affinity and activity. The isoindoline scaffold is a privileged structure found in a variety of biologically active compounds and approved drugs.[1] Consequently, 5-(Trifluoromethyl)isoindoline hydrochloride serves as a valuable building block in the synthesis of novel therapeutics, combining the beneficial features of the trifluoromethyl group with the versatile isoindoline core. This guide provides a detailed examination of a practical synthetic route to this important compound.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of this compound points to the free base, 5-(trifluoromethyl)isoindoline, as the immediate precursor. The isoindoline ring can be constructed through a double nucleophilic substitution reaction from an appropriate ortho-disubstituted benzene derivative. A common and effective approach for the synthesis of isoindolines involves the cyclization of α,α'-dihalo-o-xylenes with a primary amine or ammonia.[2] This leads to the key intermediate, 1,2-bis(bromomethyl)-4-(trifluoromethyl)benzene, which in turn can be prepared from 4-(trifluoromethyl)-o-xylene via radical bromination.
Proposed Synthetic Pathway
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of 1,2-Bis(bromomethyl)-4-(trifluoromethyl)benzene
The initial step involves the benzylic bromination of 4-(trifluoromethyl)-o-xylene. This reaction typically proceeds via a free radical mechanism, initiated by light or a radical initiator in the presence of a bromine source like N-bromosuccinimide (NBS).
Experimental Protocol
-
Reaction Setup: To a solution of 4-(trifluoromethyl)-o-xylene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile, add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction Conditions: Heat the mixture to reflux under irradiation with a UV lamp or a high-wattage incandescent bulb to facilitate the initiation of the radical chain reaction.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 1,2-bis(bromomethyl)-4-(trifluoromethyl)benzene.
Part 2: Synthesis of 5-(Trifluoromethyl)isoindoline
The formation of the isoindoline ring is achieved by the cyclization of the dibrominated intermediate with a source of ammonia. Using a protected form of ammonia, such as an amine that can be easily deprotected, or a direct reaction with ammonia can be employed. A related synthesis of 4,5-bis(trifluoromethyl)-2,3-di-hydro-1H-isoindole utilizes a sulfonamide as the nitrogen source, followed by deprotection.[3]
Experimental Protocol
-
Reaction Setup: Dissolve 1,2-bis(bromomethyl)-4-(trifluoromethyl)benzene (1 equivalent) in a suitable solvent like ethanol or dioxane.[2]
-
Addition of Amine: Add a solution of a primary amine, such as benzylamine (1 equivalent), and a base like sodium hydroxide (2.4 equivalents) to the reaction mixture.[2] The use of a temporary protecting group like benzyl allows for easier handling and subsequent deprotection.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Primary alkyl amines tend to react faster than their aromatic counterparts.[2]
-
Workup: Once the reaction is complete, the mixture can be worked up by partitioning between water and an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated.
-
Deprotection (if necessary): If a protecting group like benzylamine was used, the resulting N-benzyl-5-(trifluoromethyl)isoindoline needs to be deprotected. This can be achieved by catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like methanol or ethanol under a hydrogen atmosphere.
-
Purification: The crude 5-(trifluoromethyl)isoindoline can be purified by column chromatography on silica gel.
Part 3: Formation of this compound
The final step is the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.
Experimental Protocol
-
Salt Formation: Dissolve the purified 5-(trifluoromethyl)isoindoline in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the free base.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid can be collected by filtration, washed with a small amount of the anhydrous solvent, and dried under vacuum to yield this compound as a stable solid.
Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 4-(Trifluoromethyl)-o-xylene | N-Bromosuccinimide, AIBN | 1,2-Bis(bromomethyl)-4-(trifluoromethyl)benzene | 70-85% |
| 2 | 1,2-Bis(bromomethyl)-4-(trifluoromethyl)benzene | Benzylamine, NaOH; then H2, Pd/C | 5-(Trifluoromethyl)isoindoline | 60-80% |
| 3 | 5-(Trifluoromethyl)isoindoline | HCl (in ether or isopropanol) | This compound | >95% |
Mechanistic Insights
The key transformations in this synthesis are the radical bromination and the nucleophilic substitution/cyclization.
Radical Bromination Mechanism
Caption: Simplified mechanism of free radical bromination at the benzylic position.
Isoindoline Ring Formation
The cyclization proceeds via a tandem intermolecular and intramolecular nucleophilic substitution. The primary amine first displaces one of the bromide leaving groups. The resulting secondary amine is then positioned to undergo an intramolecular cyclization by displacing the second bromide, forming the five-membered isoindoline ring.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through established and reliable organic transformations. The key steps involve the radical bromination of a substituted o-xylene, followed by a cyclization with an ammonia equivalent, and concluding with the formation of the hydrochloride salt. This guide provides a comprehensive overview of a practical synthetic route, offering valuable insights for researchers and professionals in the field of drug development and medicinal chemistry.
References
An In-depth Technical Guide to 5-(Trifluoromethyl)isoindoline Hydrochloride
This document provides a comprehensive technical overview of 5-(Trifluoromethyl)isoindoline hydrochloride, a key building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this guide synthesizes core chemical properties, field-proven insights into its application, and robust analytical and safety protocols.
Introduction: The Strategic Importance of a Fluorinated Scaffold
The isoindoline scaffold is a privileged structure in pharmacology, forming the core of numerous clinically significant drugs.[1] The strategic incorporation of a trifluoromethyl (-CF3) group onto this scaffold, specifically at the 5-position, creates a molecule of significant interest: 5-(Trifluoromethyl)isoindoline. Supplied as its hydrochloride salt for improved stability and handling, this compound serves as a versatile intermediate for introducing a unique combination of steric and electronic properties into drug candidates.
The -CF3 group is a bioisostere for several groups, but its true power lies in its profound electronic effects. As a strongly electron-withdrawing and highly lipophilic moiety, it can dramatically enhance a molecule's metabolic stability by blocking oxidative metabolism, improve cell membrane permeability, and increase binding affinity to target proteins.[2][3] This guide delves into the essential chemical properties that make this compound a valuable tool in the synthesis of novel therapeutics.
Physicochemical and Structural Properties
This compound is a crystalline solid at room temperature. The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to the free base, which is a critical consideration for its use in various reaction conditions and for biological screening protocols.
Structural Representation
Below is the chemical structure of the protonated form of 5-(Trifluoromethyl)isoindoline as its hydrochloride salt.
Caption: Chemical structure of this compound.
Core Data Summary
The fundamental properties of the compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 5-(trifluoromethyl)-2,3-dihydro-1H-isoindole;hydrochloride | [4] |
| Synonyms | 5-Trifluoromethyl-2,3-dihydro-1H-isoindole HCl | [5] |
| CAS Number | 924304-74-5 | |
| Molecular Formula | C₉H₉ClF₃N | [6] |
| Molecular Weight | 223.63 g/mol | |
| Appearance | White to off-white solid | [] (by analogy) |
| Melting Point | 255-256 °C (for parent Isoindoline HCl) | [] |
Note: An exact melting point for the title compound is not widely reported in public literature; the value for the parent isoindoline hydrochloride is provided for reference.
Synthesis and Chemical Reactivity
Plausible Synthetic Pathway
The synthesis of 5-(Trifluoromethyl)isoindoline typically originates from a commercially available, appropriately substituted benzene derivative. A common and logical approach involves the reduction of a more oxidized precursor, such as 5-(trifluoromethyl)phthalimide or a related dinitrile or diester. The causality for this choice is rooted in the stability of the phthalimide ring system and the wealth of established protocols for its reduction.
A representative workflow involves the reduction of the two amide carbonyl groups of 5-(trifluoromethyl)phthalimide. Strong reducing agents are required for this transformation.
Caption: Plausible synthetic workflow for 5-(Trifluoromethyl)isoindoline HCl.
Expert Commentary on Synthesis: The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is highly effective for reducing amides to amines but requires stringent anhydrous conditions and careful quenching. Borane complexes, such as BH₃·THF, offer a milder alternative that is often preferred for its selectivity and safer handling profile. The final step, salt formation, is a standard acid-base reaction, typically performed in a non-polar organic solvent like diethyl ether or isopropanol to precipitate the hydrochloride salt in high purity.
Reactivity Profile
-
N-H Acidity and Nucleophilicity: The secondary amine of the isoindoline ring is the primary center of reactivity. It is nucleophilic and can participate in a wide range of reactions, including N-alkylation, N-acylation, and various coupling reactions (e.g., Buchwald-Hartwig amination) to build more complex molecular architectures.
-
Aromatic Ring: The benzene ring is deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of the -CF3 group. Conversely, it is activated towards nucleophilic aromatic substitution, although such reactions are less common for this scaffold.
-
Stability: The compound is stable under standard storage conditions (cool, dry, inert atmosphere).[8] As a hydrochloride salt, it is hygroscopic and should be handled accordingly. It is incompatible with strong bases, which will deprotonate the amine to the free base, and strong oxidizing agents.[8]
Analytical Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following describes the expected results from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation. A sample would typically be prepared by dissolving ~5-10 mg of the compound in a deuterated solvent such as DMSO-d₆ or D₂O.
Expected Spectral Properties:
-
¹H NMR:
-
Aromatic Protons (3H): Expect three signals in the aromatic region (~7.5-8.0 ppm). The proton ortho to the -CF3 group will appear as a singlet or narrow doublet. The other two protons will show doublet or doublet-of-doublets splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.
-
Benzylic Protons (4H): The four protons of the two CH₂ groups in the pyrrolidine ring are chemically equivalent due to rapid conformational flexing at room temperature. They are expected to appear as a single sharp singlet around 4.5-5.0 ppm.
-
Amine Proton (2H): As the hydrochloride salt, the amine nitrogen is protonated (NH₂⁺). This will likely appear as a broad singlet at a variable chemical shift (often >9.0 ppm in DMSO-d₆), which may exchange with residual water.
-
-
¹³C NMR:
-
Aromatic Carbons (6C): Expect six distinct signals. The carbon attached to the -CF3 group will appear as a quartet (due to ¹JCF coupling) around 120-130 ppm. The other aromatic carbons will appear in the 125-145 ppm range.
-
Benzylic Carbons (2C): A single signal for the two equivalent CH₂ groups is expected around 50-55 ppm.
-
Trifluoromethyl Carbon (1C): A prominent quartet (due to strong one-bond C-F coupling, ¹JCF ≈ 270 Hz) will be visible around 124 ppm.[9]
-
-
¹⁹F NMR:
Analytical Workflow
Caption: Standard workflow for NMR-based characterization of the compound.
Applications in Drug Discovery
This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the predictable introduction of the trifluoromethylated isoindoline core into lead compounds.
-
CNS Agents: The isoindoline scaffold is found in various centrally acting agents. The lipophilicity imparted by the -CF3 group can facilitate crossing the blood-brain barrier, a critical step in developing drugs for neurological disorders.
-
Anti-Obesity Agents: A notable application is in the synthesis of selective serotonin 5-HT(2C) receptor agonists. Research has shown that pyrazinoisoindolone derivatives containing the 7-trifluoromethyl moiety (derived from 5-(trifluoromethyl)isoindoline) are potent and selective agonists with potential for treating obesity.[11] In this context, the -CF3 group is crucial for achieving the desired selectivity and pharmacokinetic profile.
-
Oncology and Immunology: The related isoindoline-1,3-dione (phthalimide) core is famous for its role in immunomodulatory drugs (IMiDs) like thalidomide and its analogues.[1] The 5-(trifluoromethyl)isoindoline scaffold provides a direct pathway to novel analogues in this and other therapeutic areas where metabolic stability and target affinity are paramount.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following protocols are based on established safety data for this class of compounds.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[9]
-
Irritation: Causes serious eye irritation and skin irritation.[9]
-
Environmental: Harmful to aquatic life with long-lasting effects.[9]
Self-Validating Protocol for Safe Handling:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended for neat transfers.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities.
-
Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.
-
-
Handling: Avoid creating dust. Use appropriate tools (e.g., anti-static spatulas) for transfers. Wash hands and exposed skin thoroughly after handling.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[8][12] The container should be clearly labeled.
-
Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations at an approved waste disposal facility.[9]
Conclusion
This compound is a strategically designed chemical building block that offers significant advantages in the field of drug discovery. Its core physicochemical properties, defined by the stable isoindoline scaffold and the powerful electronic influence of the trifluoromethyl group, make it an invaluable intermediate for synthesizing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. A thorough understanding of its synthesis, reactivity, and analytical characteristics, combined with rigorous adherence to safety protocols, enables researchers to effectively leverage this compound in the development of next-generation medicines.
References
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 5-(trifluoromethyl)isoindoline-1,3-dione - Zhengzhou Versailles-special chemical Technology Co.,Ltd [alchemist-pharm.com]
- 4. 1H-Isoindole, 2,3-dihydro-5-(trifluoromethyl)-, hydrochloride | 924304-74-5 [chemicalbook.com]
- 5. 5-(Trifluoromethyl)isoindoline | C9H8F3N | CID 23091910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 13C NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. azom.com [azom.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of trifluoromethyl-containing isoindolinones from tertiary enamides via a cascade radical addition and cyclization process - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectral Analysis of 5-(Trifluoromethyl)isoindoline Hydrochloride
This in-depth technical guide provides a comprehensive overview of the spectral characterization of 5-(Trifluoromethyl)isoindoline hydrochloride, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering practical insights into the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, providing a robust framework for the analysis of this and similar fluorinated heterocyclic compounds.
Introduction: The Significance of this compound
This compound is a valuable building block in medicinal chemistry. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The isoindoline scaffold is also a prevalent motif in a variety of biologically active compounds.[3] Accurate and thorough spectral characterization is paramount to confirm the identity, purity, and structure of this intermediate, ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the overall structure.
Predicted ¹H and ¹³C NMR Spectral Data
The following table summarizes the expected chemical shifts for this compound. These predictions are based on the analysis of similar isoindoline structures and the known electronic effects of the trifluoromethyl substituent.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 7.5 - 7.8 | m | 3H |
| Benzylic CH₂ | ~4.5 | s | 4H |
| NH₂⁺ | 9.0 - 10.0 | br s | 2H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| Aromatic C-CF₃ | 125 - 130 (q) |
| Aromatic CH | 122 - 135 |
| Aromatic Quaternary C | 135 - 145 |
| Benzylic CH₂ | ~50 |
| CF₃ | 120 - 125 (q) |
Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS). The trifluoromethyl group will induce quartet (q) splitting in the ¹³C NMR spectrum for the carbon to which it is attached and the CF₃ carbon itself due to ¹J(C,F) and ¹J(F,C) coupling, respectively.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.
- Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O). The choice of solvent is critical, and DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility and avoid exchange of the NH protons with the solvent.[4][5]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
- Insert the NMR tube into the spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
3. Data Processing and Analysis:
- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase the spectra and perform baseline correction.
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Reference the chemical shifts to the internal standard or the residual solvent peak.[4]
- Analyze the multiplicities (singlet, doublet, triplet, quartet, multiplet) to deduce the coupling patterns between adjacent protons.
- Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Workflow for NMR Analysis
Caption: A streamlined workflow for the NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the ammonium salt, C-H bonds of the aromatic and aliphatic groups, C-N bonds, and the strong C-F bonds of the trifluoromethyl group.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium Salt) | 2800 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=C Aromatic Stretch | 1450 - 1600 | Medium to Weak |
| C-N Stretch | 1250 - 1350 | Medium |
| C-F Stretch (CF₃) | 1100 - 1300 | Strong, Multiple Bands |
Experimental Protocol for FT-IR Data Acquisition
A common and effective method for analyzing solid samples like this compound is the Potassium Bromide (KBr) pellet technique.
1. Sample Preparation (KBr Pellet Method):
- Thoroughly dry high-purity KBr powder in an oven to remove any moisture.
- Grind 1-2 mg of the this compound sample with approximately 100-200 mg of the dry KBr powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
- Transfer the mixture to a pellet die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.
2. Instrument Setup and Data Acquisition:
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000 - 400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
3. Data Processing and Analysis:
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the major absorption bands.
- Correlate the observed absorption bands with the functional groups present in the molecule.
Workflow for FT-IR Analysis
Caption: A standard workflow for the FT-IR analysis of a solid sample using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is generally preferred to observe the molecular ion.
Expected Mass Spectrum Data
-
Molecular Weight: The molecular weight of the free base, 5-(Trifluoromethyl)isoindoline, is 187.16 g/mol . The hydrochloride salt has a molecular weight of 223.62 g/mol .
-
Expected Ion: Using ESI in positive ion mode, the expected protonated molecule [M+H]⁺ for the free base would be observed at an m/z of 188.17.
-
Fragmentation Pattern: The fragmentation of trifluoromethyl-substituted heterocycles can be complex. Common fragmentation pathways may involve the loss of the trifluoromethyl radical (•CF₃), leading to a fragment at m/z 119.[6] Further fragmentation of the isoindoline ring structure is also possible.
Experimental Protocol for LC-MS Data Acquisition
Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of pharmaceutical compounds.
1. Sample Preparation:
- Prepare a dilute solution of this compound in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile/water mixture). A typical concentration is in the range of 1-10 µg/mL.
2. LC-MS System Setup and Data Acquisition:
- Equilibrate the LC system with the chosen mobile phase. A reversed-phase C18 column is commonly used for such compounds.
- Inject the sample solution into the LC system.
- The eluent from the LC column is directed into the mass spectrometer's ion source.
- For ESI, the sample solution is nebulized and ionized by applying a high voltage.
- Acquire mass spectra in positive ion mode over a suitable m/z range (e.g., 50-500).
- Tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data.
3. Data Analysis:
- Identify the peak corresponding to the protonated molecule [M+H]⁺ in the mass spectrum.
- Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure of the molecule.
Workflow for LC-MS Analysis
Caption: A typical workflow for the analysis of this compound by LC-MS.
Conclusion
This technical guide provides a comprehensive framework for the spectral characterization of this compound using NMR, IR, and MS. By following the outlined protocols and utilizing the predicted spectral data as a reference, researchers can confidently verify the structure and purity of this important synthetic intermediate. The integration of these powerful analytical techniques is essential for maintaining high standards of quality and scientific rigor in drug discovery and development.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
5-(Trifluoromethyl)isoindoline hydrochloride solubility
An In-Depth Technical Guide to the Solubility of 5-(Trifluoromethyl)isoindoline Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound, a compound of interest in modern drug discovery. While specific experimental solubility data for this molecule is not widely published, this document synthesizes foundational principles of medicinal chemistry and analytical science to offer a robust framework for its characterization. We will delve into the physicochemical impact of the trifluoromethyl group and the hydrochloride salt form, present a detailed, field-proven protocol for determining thermodynamic solubility, and discuss the critical factors that influence this essential property. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally approach the solubility of this and structurally related compounds.
Introduction: The Dichotomy of a Modern Moiety
This compound sits at an interesting crossroads of physicochemical properties. The isoindoline scaffold is a privileged structure in medicinal chemistry, while the trifluoromethyl (-CF3) group is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The incorporation of a -CF3 group often leads to a significant increase in a molecule's lipophilicity, which can be advantageous for membrane permeability but frequently results in poor aqueous solubility.[3][4]
To counteract this, the molecule is prepared as a hydrochloride salt. Salt formation is a primary strategy in pharmaceutical development to improve the aqueous solubility and dissolution rate of ionizable active pharmaceutical ingredients (APIs).[5][6] This guide, therefore, addresses the central challenge presented by this compound: understanding and quantifying the solubility that results from the balance between the lipophilic -CF3 group and the solubilizing hydrochloride salt.
Physicochemical Properties
A foundational understanding of a compound's basic properties is essential before undertaking any experimental work. The key identifiers and computed properties for 5-(Trifluoromethyl)isoindoline and its hydrochloride salt are summarized below.
| Property | Value | Source / Note |
| Compound Name | This compound | - |
| CAS Number | 924304-74-5 | [7][8] |
| Molecular Formula | C₉H₉ClF₃N | [7] |
| Molecular Weight | 223.62 g/mol | [7] |
| Free Base Name | 5-(Trifluoromethyl)isoindoline | [9] |
| Free Base Formula | C₉H₈F₃N | [9] |
| Free Base Mol. Wt. | 187.16 g/mol | [9] |
| XLogP3 (Free Base) | 1.7 | Computed[9] |
Note: XLogP3 is a computed value for lipophilicity. An experimentally determined LogP or LogD would provide a more accurate measure.
Theoretical Framework for Solubility
The solubility of this compound is governed by several competing factors.
-
The Trifluoromethyl Group (-CF3): This group is highly lipophilic and electron-withdrawing. Its presence on the aromatic ring significantly increases the overall lipophilicity of the parent molecule, which inherently suppresses aqueous solubility.[2][3]
-
The Hydrochloride Salt: As the hydrochloride salt of a secondary amine (the isoindoline nitrogen), the compound is expected to be freely ionizable in aqueous media. For a weakly basic drug, conversion to a salt form is a standard method to dramatically increase aqueous solubility compared to the free base.[6]
-
pH-Dependent Solubility: The solubility of this salt will be highly dependent on the pH of the medium. In acidic to neutral pH, the compound will exist predominantly in its protonated, ionized, and more soluble form. As the pH increases above the pKa of the isoindoline nitrogen, the compound will deprotonate to the neutral free base, which is expected to be significantly less soluble, potentially leading to precipitation.[10]
-
Common Ion Effect: The presence of chloride ions in the dissolution medium can suppress the solubility of the hydrochloride salt by shifting the dissolution equilibrium towards the solid, undissolved state.[6] This is a critical consideration when formulating or dissolving the compound in chloride-containing buffers, such as phosphate-buffered saline (PBS).
Experimental Determination of Thermodynamic Solubility
To obtain reliable and reproducible solubility data, a standardized protocol is paramount. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[3][10]
Experimental Workflow: Shake-Flask Method
The logical flow of the shake-flask method is designed to ensure that a true equilibrium is reached between the dissolved and undissolved solid, providing the most accurate measure of a compound's intrinsic solubility under given conditions.
Caption: Workflow for the Shake-Flask Solubility Assay.
Detailed Step-by-Step Protocol
Objective: To determine the thermodynamic equilibrium solubility of this compound in a selected aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge (optional, but recommended)
-
Syringe filters (0.22 µm, ensure filter material compatibility)
-
Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Methodology:
-
Preparation of Solutions: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure the pH is accurately measured and adjusted.
-
Causality: The pH of the medium is a critical variable that directly impacts the ionization state and thus the solubility of the compound.[10]
-
-
Sample Addition: Add an excess amount of solid this compound to a glass vial containing a precisely known volume of the buffer. "Excess" means that a visible amount of undissolved solid remains at the bottom of the vial.
-
Causality: The presence of excess solid is the defining feature of this method, ensuring that the resulting solution is saturated and at equilibrium with the solid phase.[3]
-
-
Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.
-
Causality: Dissolution is a kinetic process. A 24-48 hour window is generally sufficient for most compounds to reach a stable thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
-
Sample Clarification: After incubation, remove the vials and allow them to stand, letting the undissolved solid settle. Centrifugation can be used to expedite this process and form a compact pellet.
-
Causality: This step is crucial to avoid clogging the filter and to ensure that only the supernatant, representing the saturated solution, is sampled.
-
-
Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter into a clean analysis vial.
-
Causality: Filtration removes any remaining microscopic solid particles, ensuring that the concentration measured by HPLC corresponds only to the dissolved compound. The choice of a non-adsorptive filter material is critical to prevent loss of analyte.
-
-
Quantification: Analyze the filtrate using a pre-validated, stability-indicating HPLC-UV method to determine the concentration of the compound. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.
-
Causality: HPLC-UV provides the specificity and sensitivity required to accurately measure the concentration of the analyte, even in the presence of potential impurities or excipients.[11]
-
-
Calculation: Calculate the solubility from the measured concentration, expressing the result in appropriate units such as mg/mL or µM.
Factors Influencing Solubility
The solubility of an active pharmaceutical ingredient is not an immutable constant but is influenced by a range of physical and chemical factors. Researchers must control these variables to ensure data reproducibility and to understand how the compound will behave in different environments.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 8. molbase.com [molbase.com]
- 9. 5-(Trifluoromethyl)isoindoline | C9H8F3N | CID 23091910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmatutor.org [pharmatutor.org]
- 11. dissolutiontech.com [dissolutiontech.com]
Dabrafenib (GSK2118436): A Technical Guide for Researchers in Oncology Drug Development
Abstract
This technical guide provides an in-depth exploration of Dabrafenib (GSK2118436), a potent and selective inhibitor of mutant BRAF kinases. Initially, we address a point of potential confusion regarding its CAS number, clarifying that the number 924304-74-5 pertains to a chemical intermediate, whereas this guide focuses on the active pharmaceutical ingredient, Dabrafenib. We delve into its core physicochemical properties, mechanism of action within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, and its pivotal role in targeted cancer therapy. This document is designed for researchers, scientists, and drug development professionals, offering not just a review of the existing data but also a practical perspective on experimental design and interpretation. Detailed protocols for key in-vitro and in-vivo assays are provided, alongside an analysis of its clinical applications, particularly in combination with MEK inhibitors, and the emergent challenges of therapeutic resistance.
Introduction and Clarification of Chemical Identity
The landscape of targeted cancer therapy has been significantly reshaped by the development of small-molecule kinase inhibitors. Among these, Dabrafenib (GSK2118436) has emerged as a cornerstone in the treatment of melanomas and other solid tumors harboring specific BRAF gene mutations.[1][2] This guide serves as a comprehensive technical resource on Dabrafenib.
It is important to clarify a potential ambiguity in chemical identifiers. The CAS number 924304-74-5, which was the initial subject of this inquiry, corresponds to 1H-Isoindole, 2,3-dihydro-5-(trifluoromethyl)-, hydrochloride, a chemical intermediate. While such compounds are integral to organic synthesis, the focus of this guide, in line with the interests of drug development professionals, is the pharmacologically active compound, Dabrafenib. The correct CAS numbers associated with Dabrafenib are 1195765-45-7 for the free base and 1195768-06-9 for its commonly used mesylate salt.[3]
Dabrafenib's development was driven by the discovery that approximately 50% of melanomas carry activating mutations in the BRAF gene, most commonly a valine to glutamic acid substitution at codon 600 (V600E).[4][5] This mutation leads to constitutive activation of the BRAF protein and downstream signaling through the MAPK pathway, promoting uncontrolled cell proliferation and survival.[6] Dabrafenib was designed as a potent, ATP-competitive inhibitor of this mutant BRAF kinase, offering a targeted therapeutic strategy.[7] This guide will explore the scientific foundation of Dabrafenib, from its molecular interactions to its clinical impact.
Physicochemical Properties of Dabrafenib
The efficacy and formulation of a drug are intrinsically linked to its physical and chemical characteristics. Dabrafenib is typically administered orally as a mesylate salt to improve its pharmaceutical properties.[8] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Chemical Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [9] |
| Synonyms | GSK2118436, Tafinlar® | [3] |
| CAS Number | 1195765-45-7 (Free Base), 1195768-06-9 (Mesylate Salt) | [3] |
| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ (Free Base), C₂₄H₂₄F₃N₅O₅S₃ (Mesylate Salt) | [3][10] |
| Molecular Weight | 519.56 g/mol (Free Base), 615.67 g/mol (Mesylate Salt) | [3][10] |
| Appearance | White to slightly colored solid | [8][9] |
| Solubility | Mesylate Salt: Very slightly soluble at pH 1, practically insoluble above pH 4 in aqueous media. Soluble in DMSO (≥30.75 mg/mL) and ethanol with warming (≥2.74 mg/mL). | [8][9][10][11] |
| pKa | 6.6 (sulfonamide), 2.2 (pyrimidine), -1.5 (thiazole) | [8][9] |
| LogP | 2.9 | [9][12] |
| Storage | Lyophilized powder: -20°C, desiccated. In solution (DMSO): -20°C, use within 3 months. | [7] |
Expert Insight: The pH-dependent solubility of Dabrafenib is a critical factor in its oral bioavailability.[9] The decreased solubility at higher pH levels means that co-administration with acid-reducing agents like proton pump inhibitors could potentially decrease its absorption and, consequently, its clinical efficacy.[9] This is a crucial consideration in both clinical practice and the design of preclinical in-vivo studies.
Mechanism of Action: Targeting the MAPK Pathway
Dabrafenib exerts its therapeutic effect by selectively inhibiting the constitutively active BRAF V600 mutant kinase.[7] This inhibition is central to its anti-tumor activity and understanding this mechanism is vital for appreciating its clinical utility and limitations.
The RAS/RAF/MEK/ERK (MAPK) Signaling Cascade
The MAPK pathway is a critical intracellular signaling cascade that transduces extracellular signals to the nucleus, regulating fundamental cellular processes like proliferation, differentiation, and survival.[6] In normal physiology, the pathway is tightly regulated. However, in many cancers, mutations in key components like BRAF lead to its persistent activation.[4] The BRAF V600E mutation mimics phosphorylation, locking the kinase in a constitutively active state, which leads to continuous downstream signaling through MEK and ERK, driving oncogenesis.[4][13]
Dabrafenib's Inhibitory Action
Dabrafenib is an ATP-competitive inhibitor that selectively binds to the active conformation of mutant BRAF kinase.[4] This binding event blocks the phosphorylation and activation of its downstream targets, MEK1 and MEK2.[14] Consequently, the phosphorylation of ERK1 and ERK2 is also suppressed.[15] The ultimate outcome of this pathway blockade is the inhibition of cell proliferation, induction of G1 cell cycle arrest, and apoptosis in BRAF V600-mutant tumor cells.[4][15][16]
Figure 1: Dabrafenib's inhibition of the constitutively active MAPK pathway.
Paradoxical Activation and the Rationale for Combination Therapy
A key characteristic of first-generation BRAF inhibitors like Dabrafenib is the phenomenon of "paradoxical activation." In cells with wild-type BRAF but upstream mutations (e.g., in RAS), Dabrafenib can promote the dimerization of RAF proteins, leading to the transactivation of CRAF and subsequent hyperactivation of the MAPK pathway.[4][16][17] This mechanism is thought to underlie the development of secondary cutaneous squamous cell carcinomas observed in some patients.[4]
This paradoxical activation provided a strong rationale for combining BRAF inhibitors with inhibitors of the downstream kinase MEK. The combination of Dabrafenib with the MEK inhibitor Trametinib effectively blocks the pathway at two distinct points, leading to a more profound and durable inhibition of signaling.[14][18] This dual blockade not only enhances anti-tumor efficacy but also mitigates the paradoxical activation, reducing the incidence of BRAF inhibitor-associated skin toxicities.[18][19]
Experimental Protocols for Efficacy Evaluation
Evaluating the efficacy of Dabrafenib requires robust and reproducible experimental models. Below are step-by-step methodologies for key in-vitro and in-vivo assays.
In-Vitro Cell Proliferation Assay
This protocol is designed to determine the concentration of Dabrafenib required to inhibit the growth of cancer cells by 50% (gIC₅₀).
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[15][20]
-
Cell Lines: BRAF V600E mutant melanoma cell lines (e.g., A375, SK-MEL-28) are used as sensitive models.[11][15] A BRAF wild-type cell line (e.g., HCT-116) can be used as a negative control.[15]
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of Dabrafenib in DMSO.[7]
-
Perform a serial dilution of Dabrafenib in culture medium to achieve final concentrations ranging from 0.02 nM to 10 µM.[15] Ensure the final DMSO concentration is consistent across all wells (e.g., 0.2%).[15]
-
Add the diluted compounds to the cell plates. Include vehicle control (DMSO only) wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.[15]
-
-
Assay and Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.[20]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each Dabrafenib concentration relative to the vehicle control.
-
Plot the percent viability against the log of the Dabrafenib concentration and use a non-linear regression model to determine the gIC₅₀ value.[21]
-
Figure 2: Workflow for an in-vitro cell proliferation assay.
In-Vivo Tumor Xenograft Model
This protocol outlines a study to assess the anti-tumor efficacy of orally administered Dabrafenib in a mouse xenograft model.
-
Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The effect of the drug on tumor growth is then monitored over time.
-
Animal Model: Immunodeficient mice (e.g., Rag2 -/-) are required to prevent rejection of the human tumor cells.[22]
-
Cell Line: A375 human melanoma cells (BRAF V600E) are commonly used.[15][22]
Step-by-Step Methodology:
-
Cell Implantation:
-
Subcutaneously inject approximately 4-5 x 10⁶ A375 cells in a suitable medium (e.g., DMEM) into the flanks of the mice.[22]
-
-
Tumor Establishment:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). This can take several weeks.[22]
-
-
Randomization and Dosing Formulation:
-
Treatment Administration:
-
Monitoring and Measurement:
-
Endpoint and Analysis:
-
Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined maximum size.[15][22]
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for pERK).[15]
-
Compare the tumor growth curves between the treated and vehicle control groups to determine efficacy.
-
Applications in Research and Drug Development
Clinical Significance
Dabrafenib, particularly in combination with Trametinib, has become a standard of care for patients with BRAF V600-mutant unresectable or metastatic melanoma.[19][24] Clinical trials have demonstrated that this combination therapy significantly improves response rates, progression-free survival (PFS), and overall survival (OS) compared to Dabrafenib monotherapy or conventional chemotherapy.[1][19] The success of this targeted therapy has extended beyond melanoma, with the FDA granting tissue-agnostic approval for the Dabrafenib-Trametinib combination for any BRAF V600E-positive solid tumor that is unresectable or metastatic.[18][25] This includes indications for non-small cell lung cancer and anaplastic thyroid cancer.[25]
Mechanisms of Resistance
Despite the high initial response rates, a significant challenge in the clinical use of Dabrafenib is the development of acquired resistance, which often leads to disease progression.[26] Understanding these resistance mechanisms is a critical area of ongoing research. The primary mechanisms involve the reactivation of the MAPK pathway through various means, such as:
-
Mutations in NRAS or MEK1/2: These mutations can reactivate the pathway downstream of BRAF.[27][28]
-
BRAF V600E amplification or alternative splicing: This leads to increased levels of the target protein.[26][28]
-
Activation of bypass signaling pathways: Upregulation of parallel pathways, like the PI3K/AKT pathway, can promote cell survival independently of MAPK signaling.[5][27]
Expert Insight: The heterogeneity of resistance mechanisms, both between and within patients, poses a significant challenge.[26] This suggests that relying on the molecular profile of a single progressing biopsy to guide subsequent therapy may be insufficient.[26] Future strategies will likely involve first-line therapies that target multiple pathways simultaneously or adaptive treatment schedules to delay the onset of resistance.[26][29]
Conclusion
Dabrafenib represents a paradigm of successful targeted therapy in oncology. Its development, grounded in a deep understanding of the molecular drivers of cancer, has profoundly improved outcomes for patients with BRAF-mutant malignancies. This guide has provided a comprehensive overview of its chemical properties, mechanism of action, and preclinical evaluation strategies. For the research and drug development community, Dabrafenib serves not only as a vital therapeutic agent but also as an invaluable tool for exploring the complexities of signal transduction, drug resistance, and the ongoing quest for more durable cancer therapies. The continued study of Dabrafenib and the pathways it targets will undoubtedly fuel the next generation of innovations in precision oncology.
References
- 1. dovepress.com [dovepress.com]
- 2. Dabrafenib: A New Therapy for Use in BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacylibrary.com [pharmacylibrary.com]
- 7. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. tga.gov.au [tga.gov.au]
- 10. raybiotech.com [raybiotech.com]
- 11. apexbt.com [apexbt.com]
- 12. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. ascopubs.org [ascopubs.org]
- 19. Combination dabrafenib and trametinib in the management of advanced melanoma with BRAFV600 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dabrafenib (Tafinlar) + Trametinib (Mekinist) Targeted Therapy [curemelanoma.org]
- 25. FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI [cancer.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. mdpi.com [mdpi.com]
- 28. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 29. UCSF Skin Cancer/Melanoma Trial → Testing Two Different Treatment Schedules of Dabrafenib and Trametinib for Skin Cancer Which Has Spread [clinicaltrials.ucsf.edu]
The Rise of Trifluoromethyl-Containing Isoindolines as Potent PARP Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (-CF3) group being a particularly favored moiety for its ability to enhance metabolic stability, lipophilicity, and target binding affinity. Concurrently, the isoindoline scaffold has emerged as a privileged structure in drug discovery, notably for its role in potent enzyme inhibition. This technical guide provides an in-depth exploration of the synergistic combination of these two components: trifluoromethyl-containing isoindolines. We will delve into their primary mechanism of action as highly effective inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response pathway. This guide will elucidate the underlying principles of their inhibitory action, supported by a discussion of structure-activity relationships, and provide detailed experimental protocols for their evaluation.
Introduction: The Strategic Convergence of Fluorine and a Privileged Scaffold
The pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles is a perpetual challenge in drug development. Two key strategies have proven remarkably successful: the introduction of fluorine atoms into lead compounds and the utilization of "privileged scaffolds" that exhibit broad biological activity.
The trifluoromethyl group, with its strong electron-withdrawing nature and metabolic stability, has been successfully incorporated into numerous FDA-approved drugs.[1] Its presence can significantly enhance a molecule's ability to interact with biological targets and resist degradation, leading to improved potency and duration of action.
The isoindoline core is a bicyclic heterocyclic compound that has been identified as a versatile scaffold in a multitude of clinically approved drugs for various indications, including cancer and inflammatory diseases.[2] Its rigid structure provides a well-defined orientation for functional groups to interact with target proteins.
This guide focuses on the intersection of these two powerful concepts, exploring the mechanism of action of isoindoline derivatives that have been strategically functionalized with trifluoromethyl groups, with a primary focus on their role as inhibitors of the PARP enzyme family.
The Primary Mechanism of Action: Inhibition of PARP and Synthetic Lethality
Our investigation reveals that a primary and highly promising mechanism of action for trifluoromethyl-containing isoindolines is the inhibition of Poly(ADP-ribose) polymerase (PARP), particularly PARP1 and PARP2. These enzymes are central to the DNA damage response (DDR), a network of pathways that cells use to repair damaged DNA.[3]
Competitive Inhibition at the NAD+ Binding Site
The isoindolinone scaffold, a common form of the isoindoline core in biologically active molecules, bears a structural resemblance to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+).[4] NAD+ is the essential co-substrate for PARP enzymes. Upon detecting a single-strand break in DNA, PARP1 binds to the damaged site and utilizes NAD+ to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage.[3]
Trifluoromethyl-containing isoindolinones act as competitive inhibitors by occupying the NAD+ binding pocket of the PARP enzyme. This binding prevents the synthesis of PAR chains, thereby disrupting the recruitment of the DNA repair machinery. The strong electron-withdrawing nature of the trifluoromethyl group can enhance the binding affinity of the isoindolinone core to the catalytic domain of PARP, leading to potent inhibition.
The Principle of Synthetic Lethality
The therapeutic efficacy of PARP inhibitors, including trifluoromethyl-containing isoindolines, is exquisitely demonstrated in cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those harboring mutations in the BRCA1 or BRCA2 genes. This concept is known as "synthetic lethality."[3]
In healthy cells, if the repair of single-strand breaks is inhibited by a PARP inhibitor, the resulting accumulation of unrepaired breaks can lead to the formation of more lethal double-strand breaks during DNA replication. These double-strand breaks can be efficiently repaired by the HR pathway. However, in cancer cells with a compromised HR pathway (e.g., BRCA1/2 mutations), the cell is unable to repair these double-strand breaks, leading to genomic instability and ultimately, apoptotic cell death.[3] This selective killing of cancer cells while sparing normal cells is the cornerstone of the therapeutic success of PARP inhibitors.
PARP Trapping: A Key Determinant of Cytotoxicity
Beyond catalytic inhibition, a crucial aspect of the mechanism of action for many PARP inhibitors is "PARP trapping." After a PARP inhibitor binds to the active site of PARP1 that is already associated with damaged DNA, it can induce a conformational change that "traps" the PARP-inhibitor complex on the DNA.[5] This trapped complex is a significant physical obstruction to DNA replication and transcription, leading to the collapse of replication forks and the formation of cytotoxic double-strand breaks.[5] The potency of different PARP inhibitors has been shown to correlate with their ability to trap PARP on DNA.[3] The specific structural features of trifluoromethyl-containing isoindolines, including the steric and electronic properties of the trifluoromethyl group, likely play a significant role in modulating this trapping efficiency.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for a broad range of trifluoromethyl-containing isoindolines as PARP inhibitors are still emerging, we can extrapolate key principles from related compounds. A study on pyrrolo[3,4-d]pyrimidine-2,5-diones, a scaffold structurally similar to isoindolinone-1,3-dione, revealed that the presence and position of fluorine-containing substituents are critical for potent PARP inhibition.[6] Specifically, a p-fluorobenzyl group was found to be optimal for potent and non-selective inhibition of both PARP1 and PARP2.[6] This highlights the importance of the electronic and steric contributions of fluorinated moieties in achieving high-affinity binding to the PARP active site.
The general structure-activity model for PARP inhibitors derived from the nicotinamide core suggests that modifications to the scaffold that enhance interactions with key amino acid residues in the NAD+ binding pocket, such as Gly863 and Ser904 in PARP1, are crucial for potent inhibition.[7] The trifluoromethyl group, with its ability to form favorable interactions and its metabolic stability, is a valuable tool in optimizing these interactions.
Experimental Protocols for Evaluation
The evaluation of trifluoromethyl-containing isoindolines as PARP inhibitors involves a series of well-established biochemical and cell-based assays.
Biochemical PARP Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PARP.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1 and/or PARP2.
Principle: The assay measures the incorporation of a labeled NAD+ analog (e.g., biotinylated NAD+) onto a histone substrate in the presence of activated PARP enzyme. The amount of incorporated label is inversely proportional to the inhibitory activity of the test compound.
Step-by-Step Methodology:
-
Plate Preparation: Coat a 96-well plate with histone proteins.
-
Reagent Preparation: Prepare solutions of the purified PARP enzyme, activated DNA (to stimulate PARP activity), biotinylated NAD+, and the test compound at various concentrations.
-
Reaction Incubation: Add the PARP enzyme, activated DNA, and the test compound to the histone-coated wells and incubate to allow for binding.
-
Initiation of PARylation: Add the biotinylated NAD+ to initiate the PARylation reaction and incubate.
-
Detection: Wash the plate to remove unbound reagents. Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.
-
Signal Generation: Add a chemiluminescent or colorimetric HRP substrate.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Plot the signal intensity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Proliferation Assay (Synthetic Lethality)
This assay assesses the selective cytotoxicity of the compounds in cancer cells with and without HR deficiency.
Objective: To determine the IC50 of a test compound in a BRCA-deficient cancer cell line versus a BRCA-proficient cell line.
Principle: Cells are treated with the test compound for a defined period, and cell viability is measured. A significantly lower IC50 in the BRCA-deficient cell line indicates a synthetic lethal mechanism of action.
Step-by-Step Methodology:
-
Cell Seeding: Seed both BRCA-deficient (e.g., MDA-MB-436) and BRCA-proficient (e.g., MDA-MB-231) breast cancer cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72-96 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot cell viability against the log of the inhibitor concentration to determine the IC50 for each cell line.
Data Presentation
The following table presents representative IC50 values for isoindolinone-based PARP1 inhibitors, demonstrating the high potency achievable with this scaffold.[4]
| Compound ID | PARP1 IC50 (µM) |
| 5350 | 0.005 |
| 5336 | 0.055 |
| 5335 | 0.078 |
| 2563 | 0.109 |
| 1654 | 0.116 |
Visualizations
Signaling Pathway of PARP Inhibition
References
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
The Isoindoline Nucleus: A Historical and Synthetic Odyssey for the Modern Chemist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
The isoindoline scaffold, a deceptively simple bicyclic aromatic amine, represents a cornerstone of modern medicinal chemistry. Its rigid structure, combined with the potential for diverse substitution, has made it a privileged core in a multitude of clinically significant therapeutics. This guide provides a comprehensive exploration of the discovery and historical evolution of substituted isoindolines, designed for the discerning researcher. We will traverse the path from seminal 19th-century discoveries to the sophisticated synthetic strategies of the 21st century, including classical reductions, catalytic hydrogenations, and modern C-H activation and cycloaddition methodologies. This narrative is underpinned by a deep dive into the mechanistic rationales that have guided synthetic chemists for over a century, offering not just protocols, but a causal understanding of experimental design. Detailed experimental workflows, comparative data tables, and mechanistic diagrams are provided to serve as a practical resource for the laboratory scientist and a foundational text for the drug development professional.
Introduction: The Enduring Significance of the Isoindoline Core
The isoindoline ring system, consisting of a benzene ring fused to a pyrrolidine ring, is a structural motif of profound importance in the realm of bioactive molecules.[1] While the unsubstituted parent compound is not frequently encountered, its substituted derivatives are integral to a wide array of natural products and, more significantly, a growing number of blockbuster pharmaceuticals.[2][3] The therapeutic applications of isoindoline-containing drugs span a wide spectrum, including treatments for multiple myeloma, leukemia, inflammation, hypertension, and obesity.[4][5]
The value of the isoindoline scaffold lies in its unique combination of structural rigidity and synthetic tractability. The fused ring system provides a well-defined three-dimensional architecture, which can be strategically functionalized to achieve precise interactions with biological targets. This guide will illuminate the historical journey of discovery and the evolution of synthetic methodologies that have unlocked the vast potential of this remarkable heterocycle.
The Genesis of a Scaffold: A Historical Perspective
The story of substituted isoindolines is intrinsically linked to the chemistry of phthalic acid derivatives. The late 19th century witnessed foundational work in this area, most notably by German chemist Siegmund Gabriel .
The Gabriel Synthesis: An Indirect Entry into the Isoindoline World
In 1887, Siegmund Gabriel reported a robust method for the synthesis of primary amines from alkyl halides using potassium phthalimide.[6][7] This reaction, now famously known as the Gabriel Synthesis , was not initially aimed at creating isoindolines but rather at providing a controlled method for amine synthesis, avoiding the over-alkylation often seen with ammonia.[8][9] However, the N-substituted phthalimides generated in this process are, in fact, 1,3-dioxo-isoindolines and serve as key precursors to the isoindoline core.
The core principle of the Gabriel synthesis lies in the acidic nature of the N-H proton of phthalimide, which can be readily deprotonated to form a nucleophilic phthalimide anion. This anion then displaces a halide from an alkyl halide in an SN2 reaction. The subsequent cleavage of the N-alkylphthalimide, traditionally with strong acid or, more mildly, with hydrazine (the Ing-Manske procedure), liberates the primary amine.[10]
Experimental Protocol: Classical Gabriel Synthesis of Benzylamine
-
Formation of Potassium Phthalimide: A mixture of phthalimide (10.0 g, 68.0 mmol) and potassium carbonate (9.4 g, 68.0 mmol) in acetone (150 mL) is heated at reflux for 2 hours. The mixture is then cooled, and the solid potassium phthalimide is collected by filtration, washed with acetone, and dried.
-
N-Alkylation: The dried potassium phthalimide (12.6 g, 68.0 mmol) is suspended in dimethylformamide (DMF, 100 mL). Benzyl chloride (8.6 g, 68.0 mmol) is added, and the mixture is stirred at room temperature for 24 hours.
-
Hydrazinolysis (Ing-Manske Procedure): The reaction mixture is filtered to remove potassium chloride. To the filtrate, hydrazine hydrate (3.4 g, 68.0 mmol) is added, and the solution is heated at reflux for 4 hours.
-
Work-up: The mixture is cooled to room temperature, and the precipitated phthalhydrazide is removed by filtration. The filtrate is diluted with water (200 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford benzylamine.
Early Reductive Approaches: From Phthalimides to Isoindolines
The direct transformation of the readily available phthalimide scaffold into the fully reduced isoindoline ring was a logical and crucial next step. Early methods relied on chemical and electrolytic reductions, though often with modest yields.[11] The advent of powerful metal hydride reducing agents in the mid-20th century revolutionized this transformation.
Lithium Aluminum Hydride (LiAlH₄) Reduction: The introduction of LiAlH₄ provided a highly efficient means of reducing the dual amide functionality of N-substituted phthalimides directly to the corresponding N-substituted isoindolines.
Causality of the Mechanism: The reduction of an amide with LiAlH₄ is fundamentally different from the reduction of esters or ketones. The mechanism involves the initial complexation of the carbonyl oxygen with the aluminum species, followed by hydride attack at the carbonyl carbon. A key step is the elimination of an aluminate species to form a transient iminium ion, which is then further reduced by another equivalent of hydride to yield the amine. This pathway explains why the carbonyl oxygen is completely removed.
Caption: Mechanism of LiAlH4 reduction of N-substituted phthalimides.
Experimental Protocol: LiAlH₄ Reduction of N-Benzylphthalimide to N-Benzylisoindoline
-
Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a suspension of LiAlH₄ (3.8 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) under an inert atmosphere (nitrogen or argon).
-
Addition of Substrate: A solution of N-benzylphthalimide (11.85 g, 50 mmol) in anhydrous THF (100 mL) is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated at reflux for 8 hours.
-
Quenching: The reaction is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water (4 mL), 15% aqueous sodium hydroxide (4 mL), and finally water (12 mL) (Fieser workup).
-
Work-up: The resulting granular precipitate is removed by filtration and washed with THF. The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield N-benzylisoindoline.
The Evolution of Synthetic Strategies: From Classical to Contemporary
The 20th and early 21st centuries have witnessed a dramatic expansion of the synthetic chemist's toolkit for constructing substituted isoindolines. These methods offer improved efficiency, functional group tolerance, and access to a wider range of structural diversity, including chiral molecules.
Catalytic Hydrogenation of Phthalonitriles
An alternative and industrially viable route to the parent isoindoline and its simple derivatives is the catalytic hydrogenation of o-phthalonitrile. This method avoids the use of stoichiometric metal hydrides and can be performed on a large scale.
The reaction typically employs a noble metal catalyst, such as platinum or palladium on a carbon support, under high hydrogen pressure. The choice of solvent and reaction conditions is critical to achieving high yields and selectivity.
Experimental Protocol: Catalytic Hydrogenation of Phthalonitrile to Isoindoline [12]
-
Reactor Charging: A high-pressure autoclave is charged with o-phthalonitrile (100 g, 0.78 mol) and 5% platinum on carbon (20 g) in tetrahydrofuran (THF).
-
Hydrogenation: The autoclave is purged with nitrogen, then pressurized with hydrogen to 180 bars. The mixture is heated to 60°C and stirred for 5-6 hours.
-
Work-up: After cooling and depressurization, the catalyst is removed by filtration. The THF is distilled from the filtrate at atmospheric pressure. The residue is then distilled under vacuum (23 mbar, 100°C) to afford isoindoline.
Modern Methodologies: Precision and Diversity
Recent decades have seen the emergence of powerful new strategies for the synthesis of substituted isoindolines, driven by the demands of medicinal chemistry for precise control over molecular architecture.
[3+2] Cycloaddition reactions of azomethine ylides with suitable dipolarophiles provide a convergent and often stereocontrolled route to highly substituted isoindolines.[13][14] This approach allows for the rapid construction of the isoindoline core with the concomitant introduction of multiple substituents.
Caption: General scheme for [3+2] cycloaddition to form isoindolines.
The direct functionalization of C-H bonds has emerged as a paradigm-shifting strategy in organic synthesis. Ruthenium-catalyzed C-H activation of benzamides, followed by annulation with various coupling partners, has provided a highly atom-economical route to substituted isoindolinones.[15][16][17]
Mechanism of Ru-Catalyzed C-H Activation/Annulation: The catalytic cycle typically begins with the coordination of a directing group on the benzamide substrate to the ruthenium center. This is followed by ortho-C-H activation to form a ruthenacycle intermediate. Subsequent insertion of an unsaturated coupling partner (e.g., an alkene or alkyne) into the Ru-C bond and reductive elimination furnishes the desired isoindolinone product and regenerates the active catalyst.
The synthesis of enantiomerically pure substituted isoindolines is of paramount importance for the development of chiral drugs. A variety of asymmetric methods have been developed, including the use of chiral auxiliaries, chiral catalysts for cycloadditions, and enantioselective C-H functionalization.[18] These methods allow for the precise control of stereochemistry at the C1 and C3 positions of the isoindoline ring.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route to a target substituted isoindoline depends on several factors, including the desired substitution pattern, scalability, and the presence of other functional groups. The following table provides a comparative overview of the key methodologies discussed.
| Method | Precursors | Key Reagents/Catalysts | Advantages | Limitations | Typical Yields |
| Gabriel Synthesis & Reduction | Phthalic Anhydride, Amines, Alkyl Halides | LiAlH₄, NaBH₄, Hydrazine | Readily available starting materials; reliable for N-substitution. | Multi-step; harsh reducing agents may not be compatible with all functional groups. | 60-90% |
| Catalytic Hydrogenation | o-Phthalonitrile | Pt/C, Pd/C, H₂ | Scalable; atom-economical. | Requires high pressure; limited to simple isoindolines. | 70-90% |
| [3+2] Cycloaddition | Aldehydes, Amino Esters, Alkenes/Alkynes | Heat, Lewis Acids | Convergent; good stereocontrol. | Substrate synthesis can be lengthy; regioselectivity can be an issue. | 50-85% |
| C-H Activation/Annulation | Benzamides, Alkenes/Alkynes | Ru, Rh, Pd catalysts | High atom economy; direct functionalization. | Often requires directing groups; catalyst cost and sensitivity. | 65-95% |
The Role of Substituted Isoindolines in Modern Drug Discovery
The synthetic methodologies outlined above have enabled the discovery and development of numerous important drugs. The isoindoline core is a key feature in several groundbreaking therapies.
-
Thalidomide and its Analogs (Lenalidomide, Pomalidomide): Originally developed as a sedative, thalidomide was later repurposed as a powerful immunomodulatory and anti-angiogenic agent for the treatment of multiple myeloma.[4] Its analogs, lenalidomide and pomalidomide, which feature a substituted isoindolinone core, have demonstrated improved efficacy and safety profiles.[19]
-
Chlorthalidone: A diuretic used to treat hypertension, chlorthalidone contains a 3-hydroxy-3-(4-chloro-3-sulfamoylphenyl)isoindolin-1-one moiety.
-
Mazindol: An anorectic agent used for the short-term treatment of obesity, mazindol possesses a complex tricyclic structure derived from an isoindoline core.[2]
The continued exploration of novel synthetic routes to substituted isoindolines will undoubtedly lead to the discovery of new therapeutic agents with improved properties and novel mechanisms of action.
Conclusion
The journey of the substituted isoindoline, from its origins in classical phthalimide chemistry to its central role in modern drug discovery, is a testament to the power of synthetic innovation. The evolution of synthetic methodologies has not only provided access to an ever-expanding array of complex molecular architectures but has also deepened our fundamental understanding of chemical reactivity. For the contemporary researcher, a thorough knowledge of this history and the diverse synthetic strategies available is essential for the rational design and efficient synthesis of the next generation of isoindoline-based therapeutics. This guide has sought to provide both the historical context and the practical, in-depth knowledge necessary to empower scientists in this exciting and impactful field.
References
- 1. historyofscience.com [historyofscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Isoindoline - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. preprints.org [preprints.org]
- 6. Gabriel_synthesis [chemeurope.com]
- 7. Gabriel Synthesis [drugfuture.com]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. researchgate.net [researchgate.net]
- 11. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. CYCLOADDITION REACTIONS IN THE SYNTHESIS OF ISOINDOLINES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 14. researchgate.net [researchgate.net]
- 15. Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Deployment of 5-(Trifluoromethyl)isoindoline Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unpacking the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic profile of a therapeutic candidate. Among these, the isoindoline scaffold has emerged as a "privileged structure," consistently appearing in a diverse array of biologically active compounds and approved drugs.[1][2] Its rigid, bicyclic framework provides a well-defined three-dimensional geometry for interaction with biological targets. When this scaffold is augmented with a trifluoromethyl (-CF3) group, as in 5-(Trifluoromethyl)isoindoline, the resulting molecule becomes an exceptionally valuable building block for medicinal chemists. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various synthetic protocols.
This comprehensive guide delves into the multifaceted applications of 5-(Trifluoromethyl)isoindoline hydrochloride in medicinal chemistry. We will explore the synergistic effects of the isoindoline core and the trifluoromethyl substituent, present detailed protocols for its synthetic manipulation, and provide insights into its role in constructing novel therapeutic agents.
The Synergy of Structure: Why 5-(Trifluoromethyl)isoindoline is a Powerhouse Building Block
The efficacy of this compound as a synthetic intermediate stems from the combined physicochemical properties of its two key components: the isoindoline nucleus and the trifluoromethyl group.
The Isoindoline Core: A Foundation for Bioactivity
The isoindoline ring system, a bicyclic structure featuring a benzene ring fused to a five-membered nitrogen-containing ring, is a cornerstone in the design of numerous pharmaceuticals.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. Notable drugs containing the isoindoline core include thalidomide and its analogues (lenalidomide, pomalidomide), which are used in the treatment of multiple myeloma.[1] The secondary amine of the isoindoline provides a convenient handle for further chemical modification, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
The Trifluoromethyl Group: A Game-Changer in Drug Design
The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a well-established strategy in medicinal chemistry to enhance its therapeutic potential.[3] The unique properties of the -CF3 group include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes such as cytochrome P450s. This often leads to an increased half-life of the drug in the body.
-
Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and enhance its oral bioavailability.
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can modulate the acidity or basicity of nearby functional groups and influence non-covalent interactions with target proteins, such as hydrogen bonding and dipole-dipole interactions, potentially leading to increased binding affinity and potency.
-
Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for fine-tuning of a molecule's steric and electronic properties.
The strategic placement of the -CF3 group at the 5-position of the isoindoline ring system creates a versatile building block that combines the desirable features of both moieties.
Physicochemical Properties of 5-(Trifluoromethyl)isoindoline and its Hydrochloride Salt
A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis.
| Property | 5-(Trifluoromethyl)isoindoline | This compound | Reference |
| Molecular Formula | C9H8F3N | C9H9ClF3N | [4] |
| Molecular Weight | 187.16 g/mol | 223.62 g/mol | [4] |
| Appearance | Not specified | Solid | [5][6] |
| Solubility | Soluble in organic solvents | Soluble in water and polar organic solvents | |
| CAS Number | 342638-03-3 | 924304-74-5 | [4][5] |
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules. Its secondary amine is readily functionalized, allowing for the introduction of various side chains and pharmacophores to target specific biological pathways.
A primary application of this building block is in the development of inhibitors for a variety of enzymes and receptors. The trifluoromethylated isoindoline core can be elaborated through N-alkylation, N-acylation, and other coupling reactions to generate libraries of compounds for high-throughput screening.
Experimental Protocols: Harnessing the Reactivity of this compound
The following protocols are representative examples of how this compound can be utilized in synthetic organic chemistry. These procedures are intended as a guide and may require optimization based on the specific substrate and desired product.
Protocol 1: General Procedure for N-Alkylation
N-alkylation of the isoindoline nitrogen is a fundamental transformation for introducing diverse substituents. This reaction typically proceeds via an SN2 mechanism.
Figure 1: General workflow for the N-alkylation of 5-(Trifluoromethyl)isoindoline.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Potassium carbonate (K2CO3) or Triethylamine (Et3N) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the chosen anhydrous solvent (DMF or CH3CN).
-
Add the base (e.g., K2CO3 or Et3N) (2.5 eq) to the suspension and stir for 10-15 minutes at room temperature to neutralize the hydrochloride and generate the free base in situ.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If DMF is used as the solvent, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate (3x). If acetonitrile is used, it can be removed under reduced pressure before the aqueous workup.
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-alkyl-5-(trifluoromethyl)isoindoline.
Causality and Self-Validation: The use of a base is critical to deprotonate the hydrochloride salt and the subsequent secondary amine, generating the nucleophilic free base required for the SN2 reaction. Monitoring the reaction by TLC or LC-MS ensures that the reaction is driven to completion and helps in identifying the formation of any byproducts. The aqueous workup is designed to remove the inorganic salts and any remaining water-soluble impurities. Final purification by column chromatography ensures the isolation of the product with high purity.
Protocol 2: General Procedure for N-Acylation
N-acylation is another key transformation that allows for the introduction of amide functionalities, which are prevalent in many drug molecules.
Figure 2: General workflow for the N-acylation of 5-(Trifluoromethyl)isoindoline.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) OR a carboxylic acid (1.1 eq) and a coupling agent (e.g., HATU, HOBt/EDC)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Nitrogen or Argon atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure (using an acyl chloride):
-
Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add the base (e.g., Et3N or DIPEA) (2.5 eq) and stir the mixture at 0 °C (ice bath) for 15 minutes.
-
Slowly add the acyl chloride (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-acyl-5-(trifluoromethyl)isoindoline.
Expert Insights: The reaction is typically run at 0 °C initially to control the exothermicity of the acylation reaction. The choice of base is important; a non-nucleophilic base like DIPEA is often preferred to avoid side reactions. The washing steps are crucial for removing unreacted starting materials, the base, and the corresponding hydrochloride salt.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in medicinal chemistry. The strategic combination of the privileged isoindoline scaffold and the beneficial properties of the trifluoromethyl group provides a solid foundation for the development of novel therapeutic agents with enhanced pharmacological profiles. The synthetic protocols outlined in this guide provide a starting point for the elaboration of this key intermediate into a diverse range of complex molecules. As the demand for new and more effective drugs continues to grow, the importance of well-designed, functionalized building blocks like this compound will undoubtedly increase, paving the way for future innovations in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 4. 5-(Trifluoromethyl)isoindoline | C9H8F3N | CID 23091910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: 5-(Trifluoromethyl)isoindoline Hydrochloride in Drug Discovery
Introduction: The Strategic Advantage of Fluorinated Scaffolds
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1] Among these, the trifluoromethyl (CF₃) group is particularly valued for its ability to modulate key molecular properties.[2][3] When coupled with a privileged heterocyclic scaffold like isoindoline, the resulting building block, 5-(Trifluoromethyl)isoindoline hydrochloride, offers a unique combination of structural rigidity and desirable physicochemical characteristics. This guide provides an in-depth exploration of this versatile building block, its applications, and detailed protocols for its use in synthetic workflows.
The isoindoline core is a bicyclic structure present in numerous bioactive compounds and approved drugs, serving as a foundational element for molecules targeting a range of indications from inflammation and cancer to hypertension.[4][5][6] Its three-dimensional shape provides an excellent framework for orienting substituents to interact with biological targets.[4] The addition of a trifluoromethyl group to this scaffold imparts several key advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, often leading to a longer drug half-life.[3]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance bioavailability.
-
Modulation of pKa and Binding Affinity: As a strong electron-withdrawing group, the CF₃ moiety can influence the acidity or basicity of nearby functional groups and fine-tune interactions with target proteins.[2][3]
This document serves as a comprehensive resource for researchers and drug development professionals, detailing the properties, applications, and synthetic protocols for leveraging this compound in the design and synthesis of next-generation therapeutics.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a building block is critical for its effective application in drug design and synthesis.
| Property | Value | Source |
| IUPAC Name | 5-(Trifluoromethyl)-2,3-dihydro-1H-isoindole hydrochloride | [7] |
| CAS Number | 924304-74-5 | [7][8] |
| Molecular Formula | C₉H₉ClF₃N | [8] |
| Molecular Weight | 223.63 g/mol | [8] |
| Appearance | Solid | [9] |
| XLogP3-AA | 1.7 | [10] |
| Hydrogen Bond Donor Count | 1 | [10] |
| Hydrogen Bond Acceptor Count | 4 | [10] |
Structural Representation and Key Features
The diagram below illustrates the core structure of 5-(Trifluoromethyl)isoindoline and highlights its key reactive site, the secondary amine, which is the primary point for synthetic elaboration.
Caption: Key functional sites of the 5-(Trifluoromethyl)isoindoline scaffold.
Applications in Drug Discovery: A Privileged Scaffold
The unique combination of the isoindoline framework and the trifluoromethyl group makes this building block a valuable component in the synthesis of a wide array of therapeutic agents.[4][5][6] The secondary amine of the isoindoline core provides a convenient handle for introducing diverse substituents, allowing for the exploration of vast chemical space and the fine-tuning of pharmacological activity.
Workflow for Incorporating the Scaffold
The general workflow for utilizing this compound in a drug discovery program is outlined below. This process typically begins with the functionalization of the isoindoline nitrogen, followed by further synthetic modifications and biological evaluation.
Caption: General workflow for drug discovery using the title building block.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common synthetic transformations involving 5-(Trifluoromethyl)isoindoline. These are intended as a starting point and may require optimization based on the specific substrate and desired product.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
This protocol describes a palladium-catalyzed cross-coupling reaction to form a C-N bond between the isoindoline nitrogen and an aryl halide. This is a powerful method for synthesizing N-aryl isoindoline derivatives.[11][12]
Rationale: The Buchwald-Hartwig amination is a highly versatile and efficient method for the synthesis of N-aryl amines.[11][12] The use of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step and achieving high yields. Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the isoindoline and promoting the catalytic cycle.[11]
Materials:
-
This compound
-
Aryl bromide or chloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation of the Free Base: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., dichloromethane). Add an aqueous solution of a mild base (e.g., saturated sodium bicarbonate) and stir vigorously. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%) and the phosphine ligand (2-4 mol%). Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the aryl halide (1.0 eq), 5-(Trifluoromethyl)isoindoline free base (1.1-1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: N-Acylation with an Acid Chloride
This protocol details the acylation of the isoindoline nitrogen using an acid chloride in the presence of a non-nucleophilic base.
Rationale: The reaction of a secondary amine with an acid chloride is a straightforward and high-yielding method for amide bond formation. A tertiary amine base, such as triethylamine or diisopropylethylamine, is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
Materials:
-
5-(Trifluoromethyl)isoindoline free base (prepared as in Protocol 1)
-
Acid chloride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, dissolve 5-(Trifluoromethyl)isoindoline free base (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Addition of Acid Chloride: Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[9][13][14]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[9][13][14]
-
Inhalation: Avoid breathing dust or vapors.[13]
-
Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Harmful if swallowed.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] Keep the container tightly closed.[9]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[9][13][14][15]
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. The strategic combination of the privileged isoindoline scaffold and the beneficial properties of the trifluoromethyl group provides a powerful tool for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The protocols outlined in this guide offer a solid foundation for the synthetic elaboration of this scaffold, enabling the efficient generation of diverse compound libraries for biological screening and lead optimization.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Scilit [scilit.com]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Isoindole, 2,3-dihydro-5-(trifluoromethyl)-, hydrochloride | 924304-74-5 [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. 5-(Trifluoromethyl)isoindoline | C9H8F3N | CID 23091910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. tcichemicals.com [tcichemicals.com]
- 15. weiss-na.com [weiss-na.com]
Application of 5-(Trifluoromethyl)isoindoline Hydrochloride in Agrochemical Synthesis: A Review of Potential and Current Landscape
For Researchers, Scientists, and Agrochemical Development Professionals
Senior Application Scientist Note: The strategic incorporation of fluorinated moieties, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern agrochemical design. This is due to the profound and advantageous effects this group imparts on a molecule's physicochemical and biological properties. Similarly, the isoindoline scaffold is a recognized pharmacophore present in a variety of bioactive molecules. Logically, the combination of these two structural features in the form of 5-(Trifluoromethyl)isoindoline hydrochloride presents a compelling starting point for the synthesis of novel agrochemicals.
However, after a comprehensive review of current scientific literature and patent databases, it is important to note that there are no publicly available, detailed application notes or specific protocols for the synthesis of a named, commercialized, or late-stage development agrochemical directly from this compound.
This document, therefore, serves not as a direct protocol, but as an expert analysis of the potential applications of this valuable building block, grounded in established chemical principles and analogous synthetic strategies prevalent in the agrochemical industry.
Part 1: The Rationale for 5-(Trifluoromethyl)isoindoline in Agrochemical Discovery
The promise of 5-(Trifluoromethyl)isoindoline as a precursor for novel agrochemicals is rooted in the well-documented benefits of its constituent parts.
The Trifluoromethyl Group Advantage
The trifluoromethyl group is a key "enabling" functionality in agrochemical synthesis for several reasons:
-
Enhanced Efficacy: The strong electron-withdrawing nature of the CF₃ group can significantly alter the electronic properties of the isoindoline ring system, potentially leading to stronger binding interactions with target enzymes or receptors in pests and weeds.
-
Increased Lipophilicity: The CF₃ group generally increases the lipophilicity of a molecule. This is a critical attribute for agrochemicals as it can enhance their ability to penetrate the waxy cuticles of plants and the exoskeletons of insects, leading to improved bioavailability and potency.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. The presence of a CF₃ group can block sites of metabolic oxidation, making the resulting agrochemical more resistant to degradation by enzymes within the target organism or in the environment. This can lead to longer-lasting pest or weed control and potentially lower application rates.
The Isoindoline Scaffold's Role
The isoindoline core is a versatile and structurally rigid scaffold that can be functionalized to create a diverse range of molecules. Its presence in various biologically active compounds suggests its utility as a foundational structure for new agrochemicals.
Part 2: Hypothetical Synthetic Pathways and Potential Agrochemical Classes
While specific examples are not available, we can extrapolate potential synthetic routes based on known reactions of isoindolines and the general structure of existing agrochemicals. This compound would typically be neutralized to the free base before being used in the following reactions.
Potential Agrochemical Targets
Given the structure of the starting material, potential agrochemical classes that could be synthesized include:
-
Fungicides: Many modern fungicides are N-aryl heterocycles. The isoindoline nitrogen could be derivatized to introduce toxophores that target fungal-specific biochemical pathways.
-
Herbicides: Certain classes of herbicides feature substituted amine functionalities. The secondary amine of the isoindoline could be a key attachment point for moieties that inhibit plant growth.
-
Insecticides: The isoindoline scaffold could be elaborated to mimic natural products or to interact with insect-specific neurological targets.
General Synthetic Protocols
Below are generalized, hypothetical protocols for the derivatization of 5-(Trifluoromethyl)isoindoline. These are intended to be illustrative of the types of reactions that would be employed in a research and development setting.
Workflow for Derivatization of 5-(Trifluoromethyl)isoindoline
Caption: General workflow for the derivatization of 5-(Trifluoromethyl)isoindoline.
Protocol 1: General Procedure for N-Acylation
-
Objective: To synthesize N-acyl derivatives of 5-(Trifluoromethyl)isoindoline, a common step in creating amide-based agrochemicals.
-
Methodology:
-
Suspend this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a slight excess of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride and free the secondary amine.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the desired acyl chloride or anhydride (1.0-1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: General Procedure for N-Alkylation
-
Objective: To introduce alkyl substituents on the isoindoline nitrogen.
-
Methodology:
-
Combine this compound, a base such as potassium carbonate or cesium carbonate (2-3 equivalents), and the desired alkyl halide (1.0-1.2 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Heat the mixture to a temperature between 60-100 °C, depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purify the residue via flash chromatography.
-
Part 3: Future Outlook and Research Directions
The lack of specific, published applications of this compound should be viewed as an opportunity rather than a limitation. This intermediate remains a highly attractive, yet underexplored, building block for agrochemical discovery.
Researchers are encouraged to:
-
Synthesize Libraries: Utilize the general protocols outlined above in combinatorial fashion to create libraries of novel 5-(Trifluoromethyl)isoindoline derivatives.
-
Biological Screening: Screen these new compounds against a wide range of fungal pathogens, weed species, and insect pests.
-
Structure-Activity Relationship (SAR) Studies: Once hits are identified, perform systematic structural modifications to optimize biological activity and understand the key structural requirements for efficacy.
It is highly probable that derivatives of 5-(Trifluoromethyl)isoindoline are currently being investigated within proprietary corporate research programs. As such, the future may see the emergence of new agrochemicals based on this promising scaffold.
The Synthetic Utility of 5-(Trifluoromethyl)isoindoline Hydrochloride: Application Notes and Protocols for Organic Synthesis
Introduction: The Strategic Importance of the Trifluoromethyl Group in Modern Drug Discovery
The incorporation of a trifluoromethyl (CF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] This small structural modification can profoundly enhance the pharmacological profile of a drug candidate by modulating key physicochemical properties. The high electronegativity of the fluorine atoms often increases a molecule's metabolic stability by blocking sites susceptible to oxidative degradation. Furthermore, the lipophilicity of the CF₃ group can improve membrane permeability and subsequent bioavailability. It is within this context that 5-(Trifluoromethyl)isoindoline hydrochloride emerges as a valuable building block for the synthesis of novel chemical entities with therapeutic potential. The isoindoline core itself is a "privileged structure," appearing in numerous bioactive compounds and approved drugs. The addition of a trifluoromethyl group at the 5-position provides a unique combination of structural rigidity and desirable electronic properties, making it an attractive starting material for drug development professionals.
This guide provides detailed application notes and protocols for the synthetic manipulation of this compound, focusing on key transformations that enable the creation of diverse molecular libraries for screening and lead optimization.
Core Applications and Synthetic Strategies
This compound is a versatile secondary amine that can undergo a variety of chemical transformations. The primary utility of this reagent lies in the functionalization of the nitrogen atom, which allows for the introduction of a wide range of substituents. The two most common and powerful methods for this are N-arylation and N-acylation.
Application Note 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals and other functional organic materials.[2][3] This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of N-aryl isoindolines from 5-(Trifluoromethyl)isoindoline and various aryl halides.
Causality Behind Experimental Choices:
The success of a Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. The electron-withdrawing nature of the trifluoromethyl group on the isoindoline ring can decrease the nucleophilicity of the nitrogen atom, making the choice of an appropriate catalytic system critical for achieving high yields.
-
Catalyst and Ligand: A combination of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, and a bulky, electron-rich phosphine ligand is typically employed. Ligands like XPhos, RuPhos, or BrettPhos are often effective for coupling with sterically hindered or electronically challenging substrates. These bulky ligands facilitate the reductive elimination step of the catalytic cycle and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the isoindoline hydrochloride salt in situ to the free amine and to facilitate the deprotonation of the amine-palladium complex during the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be effective, particularly for more sensitive substrates.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the anionic intermediates in the reaction.
Representative Protocol for N-Arylation:
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Aryl bromide (1.1 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (2.2 equivalents)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (2.2 mmol).
-
Add anhydrous, degassed toluene (5-10 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-5-(trifluoromethyl)isoindoline.
Data Presentation: Expected Outcomes for N-Arylation
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 85-95 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 70-85 |
| 2-Iodopyridine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 75-90 |
Application Note 2: N-Acylation
N-acylation is a fundamental transformation that introduces an acyl group onto the isoindoline nitrogen, forming an amide linkage. This is a straightforward and high-yielding reaction, often used to introduce a variety of functional groups and to build more complex molecular architectures.
Causality Behind Experimental Choices:
The acylation of 5-(Trifluoromethyl)isoindoline is typically achieved using an acyl chloride or anhydride in the presence of a base.
-
Acylating Agent: Acyl chlorides are generally more reactive than anhydrides and are often used for efficient acylation.
-
Base: A tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used to neutralize the HCl generated during the reaction with acyl chlorides. For less reactive acylating agents or more sensitive substrates, stronger, non-nucleophilic bases or pyridine can be employed.
-
Solvent: Aprotic solvents like dichloromethane (DCM), THF, or acetonitrile are suitable for this reaction.
Representative Protocol for N-Acylation:
This protocol provides a general method for the N-acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (1.1 equivalents)
-
Triethylamine (2.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, suspend this compound (1.0 mmol) in anhydrous DCM (10 mL).
-
Add triethylamine (2.5 mmol) and stir the mixture at room temperature for 15-20 minutes to liberate the free amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the acyl chloride (1.1 mmol) in anhydrous DCM (2 mL) to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can often be obtained in high purity, but if necessary, it can be purified by flash column chromatography or recrystallization.
Data Presentation: Expected Outcomes for N-Acylation
| Acylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Benzoyl chloride | Et₃N | DCM | 0 to RT | >95 |
| Acetyl chloride | Et₃N | DCM | 0 to RT | >95 |
| Methanesulfonyl chloride | Pyridine | DCM | 0 to RT | 85-95 |
Visualization of Synthetic Workflows
Caption: Workflow for Buchwald-Hartwig N-arylation.
Caption: Workflow for N-acylation.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel, fluorinated molecules with potential applications in drug discovery and materials science. The protocols outlined in this guide for N-arylation and N-acylation represent robust and scalable methods for the derivatization of this important scaffold. The continued development of new catalytic systems and synthetic methodologies will undoubtedly expand the utility of this and other trifluoromethylated building blocks, enabling the creation of increasingly complex and potent functional molecules.
References
Application Notes and Protocols for the Derivatization of 5-(Trifluoromethyl)isoindoline Hydrochloride for Biological Screening
Introduction: Strategic Importance of the 5-(Trifluoromethyl)isoindoline Scaffold
The isoindoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethyl (-CF3) group at the 5-position significantly enhances its potential for drug discovery. The -CF3 group is a bioisostere for chlorine and methyl groups but offers unique advantages.[1] Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, enhance binding affinity to biological targets, and increase cell membrane permeability.[2][3] These properties make 5-(Trifluoromethyl)isoindoline a valuable starting point for generating diverse chemical libraries for biological screening.
This guide provides detailed protocols for the derivatization of 5-(Trifluoromethyl)isoindoline hydrochloride at the secondary amine. The primary strategies discussed are N-acylation, N-sulfonylation, and N-alkylation, which are robust methods for exploring the chemical space around this promising core.
PART 1: Foundational Chemistry and Pre-reaction Preparation
The Role of the Trifluoromethyl Group
The trifluoromethyl group is exceptionally stable to metabolic degradation due to the strength of the carbon-fluorine bonds. This stability can prolong the half-life of a drug candidate.[2] Furthermore, the -CF3 group can significantly alter the electronic properties of the isoindoline ring system, potentially influencing interactions with protein targets. Its lipophilic nature often enhances a molecule's ability to cross biological membranes, a critical factor for bioavailability.[3]
Critical Pre-reaction Step: Neutralization of the Hydrochloride Salt
5-(Trifluoromethyl)isoindoline is typically supplied as a hydrochloride salt for improved stability and handling. The protonated nitrogen of the salt is not nucleophilic and will not react with electrophiles. Therefore, neutralization to the free base is a mandatory first step before proceeding with derivatization.
Protocol 1: Free-Basing of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Neutralization: Add a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, and stir vigorously for 15-30 minutes. The use of a stronger base like sodium hydroxide should be done cautiously at low temperatures to avoid potential side reactions.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free base, which should be used immediately in the subsequent derivatization step.
PART 2: Core Derivatization Protocols
The secondary amine of the isoindoline core is a versatile handle for introducing a wide array of functional groups. The following protocols are foundational and can be adapted for a variety of reagents to build a diverse library of compounds.
Section 2.1: N-Acylation for Amide Library Synthesis
N-acylation introduces an amide bond, a common functional group in many approved drugs. This reaction is typically robust and high-yielding. A variety of acylating agents, such as acyl chlorides and anhydrides, can be used.
Protocol 2: General Procedure for N-Acylation
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the free-based 5-(Trifluoromethyl)isoindoline (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2-1.5 eq) or pyridine in an anhydrous solvent like DCM or tetrahydrofuran (THF).[4]
-
Cooling: Cool the stirred solution to 0 °C in an ice bath. This helps to control the reaction rate, especially with reactive acyl chlorides.
-
Addition of Acylating Agent: Slowly add the acyl chloride or anhydride (1.0-1.1 eq), dissolved in a small amount of anhydrous solvent, dropwise to the cooled solution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with water or a dilute acid (e.g., 1 M HCl). Transfer to a separatory funnel and separate the organic layer.
-
Purification: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Table 1: N-Acylation Reaction Parameters
| Parameter | Condition | Expected Outcome & Rationale |
| Acylating Agent | Acyl Chlorides, Anhydrides | High reactivity, generally good yields. |
| Base | Triethylamine, Pyridine | Scavenges the HCl or carboxylic acid byproduct to drive the reaction to completion. |
| Solvent | DCM, THF (anhydrous) | Aprotic solvents that solubilize reactants and do not interfere with the reaction. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls exothermic reactions; warming to RT ensures completion. |
Section 2.2: N-Sulfonylation for Sulfonamide Library Synthesis
The sulfonamide functional group is a key component in a wide range of therapeutic agents, including antibacterial and diuretic drugs.[5] N-sulfonylation of the isoindoline core introduces this valuable pharmacophore.
Protocol 3: General Procedure for N-Sulfonylation
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the free-based 5-(Trifluoromethyl)isoindoline (1.0 eq) and a base like triethylamine or pyridine (1.2-1.5 eq) in an anhydrous solvent (e.g., DCM, THF).[5]
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add the desired sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) (1.0-1.1 eq) dropwise.[5]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction with water. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[5]
Table 2: N-Sulfonylation Reaction Parameters
| Parameter | Condition | Expected Outcome & Rationale |
| Sulfonylating Agent | Aryl/Alkyl Sulfonyl Chlorides | Common, reactive electrophiles for sulfonamide formation. |
| Base | Triethylamine, Pyridine | Essential to neutralize the generated HCl.[5] |
| Solvent | DCM, THF (anhydrous) | Aprotic solvents are standard for this transformation. |
| Temperature | 0 °C to Room Temp. | Low temperature addition is crucial to manage the high reactivity of sulfonyl chlorides.[5] |
Section 2.3: N-Alkylation for Amine Library Synthesis
N-alkylation introduces alkyl groups to the nitrogen atom, which can significantly impact the compound's basicity, lipophilicity, and steric profile. Reductive amination or direct alkylation with alkyl halides are common strategies.
Protocol 4: General Procedure for N-Alkylation with Alkyl Halides
-
Reactant Preparation: To a solution of free-based 5-(Trifluoromethyl)isoindoline (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).
-
Addition of Alkyl Halide: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture, typically between 60-100 °C, for 4-24 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Table 3: N-Alkylation Reaction Parameters
| Parameter | Condition | Expected Outcome & Rationale |
| Alkylating Agent | Alkyl Halides (I > Br > Cl) | Reactive electrophiles for forming C-N bonds. |
| Base | K₂CO₃, Cs₂CO₃ | Inorganic bases are effective in polar aprotic solvents for this SN2 reaction. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents facilitate the SN2 reaction mechanism. |
| Temperature | 60-100 °C | Heat is often required to drive the reaction to completion, especially with less reactive halides. |
PART 3: Characterization and Screening Considerations
Structural Verification
All synthesized derivatives must be rigorously characterized to confirm their structure and purity before biological screening. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the covalent structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Library Design for Biological Screening
When generating a library of derivatives, it is crucial to vary the introduced substituents to cover a wide range of physicochemical properties. Consider incorporating:
-
Aromatic and Heteroaromatic Rings: To explore π-π stacking and hydrogen bonding interactions.
-
Aliphatic Chains and Rings: To modulate lipophilicity and steric bulk.
-
Polar Functional Groups: (e.g., esters, amides, alcohols) to enhance solubility and potential hydrogen bonding.
This systematic approach to derivatization will maximize the potential for identifying novel, biologically active compounds based on the promising 5-(Trifluoromethyl)isoindoline scaffold.
References
- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
experimental protocol for N-alkylation of 5-(Trifluoromethyl)isoindoline hydrochloride
Application Note: A
A Robust Protocol for the N-Alkylation of 5-(Trifluoromethyl)isoindoline Hydrochloride
Abstract: This application note provides a comprehensive and detailed experimental protocol for the N-alkylation of this compound. Recognizing the synthetic challenges posed by the electron-withdrawing trifluoromethyl group, this guide presents two reliable methods: classical N-alkylation with alkyl halides and reductive amination. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical principles, step-by-step procedures, and analytical characterization techniques. The aim is to equip scientists with the necessary knowledge to successfully synthesize N-alkylated 5-(trifluoromethyl)isoindoline derivatives, which are valuable scaffolds in medicinal chemistry.
Introduction: The Significance of N-Alkylated Trifluoromethylated Isoindolines
N-alkylated isoindoline scaffolds are prevalent in a wide array of pharmacologically active molecules.[1] The substituent on the isoindoline nitrogen can significantly influence the compound's biological properties, including its potency, selectivity, and pharmacokinetic profile. The incorporation of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] The strong electron-withdrawing nature of the -CF3 group, however, can decrease the nucleophilicity of the isoindoline nitrogen, making N-alkylation more challenging compared to its non-fluorinated analogs.[4]
This guide addresses these challenges by providing two robust and validated protocols for the N-alkylation of this compound.
Foundational Chemistry: Understanding the Reaction
The N-alkylation of a secondary amine, such as 5-(trifluoromethyl)isoindoline, can be approached through two primary strategies:
-
Direct N-Alkylation: This method involves the deprotonation of the amine to enhance its nucleophilicity, followed by a nucleophilic substitution reaction (SN2) with an alkyl halide.[5]
-
Reductive Amination: This two-step, one-pot process involves the formation of an intermediate iminium ion from the reaction of the amine with an aldehyde or ketone, which is then reduced in situ to form the N-alkylated product.[6][7]
The choice of method often depends on the desired alkyl group and the availability of the corresponding alkyl halide or carbonyl compound.
Experimental Protocols
3.1 Starting Material: Handling this compound
The starting material is the hydrochloride salt of 5-(trifluoromethyl)isoindoline.[8][9][10][11] The protonated nitrogen is not nucleophilic. Therefore, the first step in any N-alkylation protocol is the neutralization of the hydrochloride salt to liberate the free secondary amine. This is typically achieved by treating the salt with a suitable base.
3.2 Method 1: Classical N-Alkylation with Alkyl Halides
This protocol is a widely used method for forming C-N bonds.[12]
3.2.1. Principle: The reaction proceeds in two key steps:
-
Deprotonation: A base is used to remove the proton from the nitrogen of the isoindoline, generating a more nucleophilic amide anion.
-
Nucleophilic Substitution: The resulting anion attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the new N-alkyl bond.
3.2.2. Detailed Protocol:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Basification: Add a suitable base (e.g., potassium carbonate (K₂CO₃, 2.5 eq) or cesium carbonate (Cs₂CO₃, 2.2 eq)). The use of cesium bases can be particularly effective for selective mono-N-alkylation.[13][14] Stir the suspension at room temperature for 30-60 minutes.
-
Alkylation: Add the desired alkyl halide (1.1-1.5 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
3.2.3. Key Considerations for Classical N-Alkylation:
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Sufficiently strong to deprotonate the amine without causing significant side reactions. Cesium carbonate often provides better results for challenging alkylations.[13] |
| Solvent | Anhydrous DMF, THF | Polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction. |
| Temperature | 60-80 °C | Heating is often necessary to overcome the reduced nucleophilicity of the nitrogen due to the electron-withdrawing -CF3 group. |
| Stoichiometry | Excess base and slight excess of alkyl halide | Ensures complete deprotonation of the hydrochloride salt and drives the reaction to completion. |
3.3 Method 2: Reductive Amination
Reductive amination is an excellent alternative, particularly when the corresponding aldehyde or ketone is readily available.[15][16]
3.3.1. Principle: This reaction involves the formation of an iminium ion intermediate, which is then reduced.
-
Iminium Ion Formation: The secondary amine attacks the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a transient iminium ion.
-
Reduction: A reducing agent, present in the reaction mixture, reduces the iminium ion to the corresponding tertiary amine.
3.3.2. Detailed Protocol:
-
Preparation: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)), add a mild base such as triethylamine (TEA, 1.1 eq) to neutralize the hydrochloride salt.
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
3.3.3. Key Considerations for Reductive Amination:
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent that can reduce the iminium ion in the presence of the unreacted aldehyde/ketone.[16] |
| Solvent | DCM, DCE | Non-protic solvents that are compatible with the reducing agent. |
| pH | Slightly acidic to neutral | Optimal for iminium ion formation. The hydrochloride salt of the starting material can help maintain a suitable pH. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
Workflow Visualization
Caption: Experimental workflow for the N-alkylation of 5-(Trifluoromethyl)isoindoline.
Analytical Characterization
Confirmation of the successful N-alkylation and assessment of product purity are critical. The following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and for preliminary purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[17] The appearance of new signals corresponding to the introduced alkyl group and the disappearance of the N-H proton signal (if observable) are indicative of a successful reaction. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all protons and carbons.[18][19]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.[19]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete deprotonation of the amine hydrochloride. Low reactivity of the alkyl halide. | Ensure the use of a sufficient excess of a strong, anhydrous base. Increase the reaction temperature or time. Consider using a more reactive alkylating agent (e.g., iodide instead of bromide). |
| Multiple Alkylations | The N-alkylated product is still nucleophilic. | This is less common for secondary to tertiary amine alkylation but can occur. Using a bulky base or carefully controlling the stoichiometry of the alkylating agent can minimize this. |
| Incomplete Reaction in Reductive Amination | Inefficient iminium ion formation. Inactive reducing agent. | Ensure anhydrous conditions. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote iminium formation. Use fresh reducing agent. |
Conclusion
The protocols detailed in this application note provide reliable and reproducible methods for the N-alkylation of this compound. The choice between classical N-alkylation and reductive amination will depend on the specific synthetic goals and the availability of reagents. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can efficiently synthesize a diverse range of N-alkylated 5-(trifluoromethyl)isoindoline derivatives for applications in drug discovery and medicinal chemistry.
References
- 1. [Synthesis of N-substituted isoindolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 5-(Trifluoromethyl)isoindoline | C9H8F3N | CID 23091910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 924304-74-5|this compound|BLD Pharm [bldpharm.com]
- 10. Isoindolines-Triz Pharma-Tech Co,Ltd. [trizpharmablock.com]
- 11. 1H-Isoindole, 2,3-dihydro-5-(trifluoromethyl)-, hydrochloride | 924304-74-5 [chemicalbook.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 14. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 17. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-(Trifluoromethyl)isoindoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides detailed application notes and experimental protocols for conducting palladium-catalyzed cross-coupling reactions with 5-(Trifluoromethyl)isoindoline. This versatile building block is of significant interest in medicinal chemistry due to the unique properties imparted by the trifluoromethyl group and the isoindoline scaffold. The trifluoromethyl (CF₃) group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The isoindoline core is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[3]
These protocols are designed to be a comprehensive resource, explaining the rationale behind experimental choices to ensure robust and reproducible results.
Introduction to Coupling Reactions of 5-(Trifluoromethyl)isoindoline
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds in modern organic synthesis.[4][5] For a secondary amine like 5-(Trifluoromethyl)isoindoline, the most direct coupling reaction is the N-arylation, commonly achieved through the Buchwald-Hartwig amination. For C-C bond formation, such as Suzuki-Miyaura or Sonogashira couplings, a halogenated derivative of the isoindoline is required as a starting material.
This guide will cover:
-
Part A: Buchwald-Hartwig N-Arylation of 5-(Trifluoromethyl)isoindoline.
-
Part B: Suzuki-Miyaura Coupling with a functionalized 5-(Trifluoromethyl)isoindoline derivative.
-
Part C: Sonogashira Coupling with a functionalized 5-(Trifluoromethyl)isoindoline derivative.
Part A: Buchwald-Hartwig N-Arylation of 5-(Trifluoromethyl)isoindoline
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds via the palladium-catalyzed coupling of amines and aryl halides.[4][6] This reaction is highly valuable for the synthesis of N-aryl isoindoline derivatives.
Causality Behind Experimental Choices
-
Catalyst System: The choice of palladium precursor and ligand is critical. A common and effective combination is a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, with a bulky, electron-rich phosphine ligand such as XPhos or SPhos. These ligands facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice.[7][8]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.[9]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Therefore, reactions must be performed under an inert atmosphere (e.g., argon or nitrogen).[9]
Detailed Experimental Protocol: N-Arylation with 4-Bromotoluene
This protocol describes the coupling of 5-(Trifluoromethyl)isoindoline hydrochloride with 4-bromotoluene. The hydrochloride salt must be neutralized in situ or prior to the reaction.
Materials:
-
This compound
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.1 equiv.), the aryl bromide (1.0 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (2.5 equiv. to neutralize the hydrochloride and deprotonate the free base) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[8]
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Quantitative Data for Buchwald-Hartwig N-Arylation
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.5) | Toluene | 100 | 12-24 | >90 |
| 4-Chloroanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 24 | ~85 |
| 2-Bromopyridine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (3) | Toluene | 100 | 18 | ~80 |
Note: Yields are estimates based on similar reactions and may require optimization.
Part B: Suzuki-Miyaura Coupling with a Functionalized 5-(Trifluoromethyl)isoindoline
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate.[3] To apply this reaction to the 5-(Trifluoromethyl)isoindoline scaffold, a halogenated derivative is necessary, for example, N-Boc-4-bromo-5-(trifluoromethyl)isoindoline. The N-Boc protecting group prevents N-arylation side reactions.
Causality Behind Experimental Choices
-
Catalyst System: A palladium catalyst is used, often in combination with a phosphine ligand. For Suzuki reactions, catalysts like Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ and a ligand like SPhos are effective.[2][10]
-
Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential for the transmetalation step of the catalytic cycle.[2][3]
-
Solvent System: Often a mixture of an organic solvent (like dioxane, DME, or toluene) and water is used to dissolve both the organic and inorganic reagents.[2][11]
Detailed Experimental Protocol: Coupling with Phenylboronic Acid
This protocol outlines the coupling of a hypothetical N-Boc-4-bromo-5-(trifluoromethyl)isoindoline with phenylboronic acid.
Materials:
-
N-Boc-4-bromo-5-(trifluoromethyl)isoindoline
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME) and Water
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a reaction vessel, add N-Boc-4-bromo-5-(trifluoromethyl)isoindoline (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (3 mol%), and K₂CO₃ (3.0 equiv.).[10]
-
Solvent Addition: Add a degassed mixture of DME and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography.
Table 2: Representative Quantitative Data for Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | DME/H₂O | 85 | 6 | >90 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | Dioxane/H₂O | 90 | 8 | ~90 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (3) | Toluene/EtOH/H₂O | 90 | 12 | ~75 |
Note: Yields are estimates based on similar reactions and may require optimization.
References
- 1. Beyond Tertiary Amines: Introducing Secondary Amines by Palladium/Norbornene-Catalyzed Ortho Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Palladium-Catalyzed Cascade Carbonylation Reaction: Synthesis of Fused Isoindolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Strategic Incorporation of 5-(Trifluoromethyl)isoindoline Hydrochloride in the Synthesis of Advanced Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 5-(trifluoromethyl)isoindoline scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry. Its significance is primarily attributed to the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, which can profoundly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] This guide provides an in-depth exploration of the synthetic utility of 5-(Trifluoromethyl)isoindoline hydrochloride, a key building block for accessing a range of high-value bioactive molecules. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for its functionalization, and showcase its application in the synthesis of cutting-edge therapeutics, with a particular focus on Proteolysis Targeting Chimeras (PROTACs).
The Trifluoromethyl Group and Isoindoline Scaffold: A Synergy in Drug Design
The strategic incorporation of a trifluoromethyl group onto a molecular scaffold is a well-established strategy in drug design to optimize pharmacokinetic and pharmacodynamic profiles.[3][4] The -CF3 group is a strong electron-withdrawing moiety that can increase a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] Furthermore, its high lipophilicity can enhance membrane permeability and, consequently, bioavailability.[1]
The isoindoline core, a bicyclic framework, is present in numerous biologically active compounds and approved drugs, demonstrating a wide array of pharmacological activities.[5][6] When combined, the 5-(trifluoromethyl)isoindoline moiety offers a powerful building block for creating novel therapeutics with enhanced properties.
A critical application of this scaffold is in the development of ligands for the E3 ubiquitin ligase Cereblon (CRBN). These ligands are integral components of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[7][8][9]
Logical Relationship: From Building Block to Bioactive Molecule
Caption: Synthetic workflow from the starting material to the final bioactive compound.
Core Synthetic Protocols: N-Functionalization of 5-(Trifluoromethyl)isoindoline
The secondary amine of 5-(trifluoromethyl)isoindoline is the primary site for synthetic elaboration. As the starting material is a hydrochloride salt, the initial step in any functionalization is the neutralization of the salt to generate the free secondary amine, which can then act as a nucleophile.
Protocol 1: N-Alkylation with Alkyl Halides
This protocol details a general procedure for the N-alkylation of this compound. The choice of a non-nucleophilic base is crucial to avoid competing reactions and ensure efficient deprotonation.
Rationale: Hünig's base (N,N-Diisopropylethylamine, DIPEA) is an excellent choice as it is a sterically hindered, non-nucleophilic base. It effectively neutralizes the hydrochloride salt and deprotonates the secondary amine without competing in the subsequent alkylation reaction. Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (ACN) to the flask to achieve a concentration of approximately 0.1 M.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the stirred suspension. The mixture should become a clear solution as the free base is formed.
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., a linker with a terminal bromide or iodide for PROTAC synthesis) (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired N-alkylated 5-(trifluoromethyl)isoindoline.
Data Presentation: Representative N-Alkylation Reaction
| Reactant/Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 5-(CF3)isoindoline HCl | 1.0 | 223.63 | 1.0 | 223.6 mg |
| Alkyl Bromide | 1.1 | (Varies) | 1.1 | (Varies) |
| DIPEA | 2.5 | 129.24 | 2.5 | 0.43 mL |
| Acetonitrile | - | 41.05 | - | 10 mL |
Protocol 2: Copper-Catalyzed N-Arylation with Aryl Halides
For the synthesis of N-aryl derivatives, a transition-metal-catalyzed cross-coupling reaction is typically employed. The Ullmann condensation provides a reliable method for this transformation.
Rationale: Copper-catalyzed N-arylation is a classic and effective method for forming C-N bonds. Copper(I) iodide is a common and relatively inexpensive catalyst. A ligand, such as 1,10-phenanthroline, is often used to stabilize the copper catalyst and facilitate the reaction. A strong base like potassium carbonate is required to deprotonate the isoindoline nitrogen.
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk tube, add CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Addition of Reactants: Add this compound (1.0 eq) and the desired aryl halide (e.g., aryl iodide or bromide) (1.2 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the tube.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-120 °C for 24-48 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Experimental Workflow: N-Arylation
Caption: Step-by-step workflow for the copper-catalyzed N-arylation protocol.
Application in Bioactive Molecule Synthesis: The Case of PROTACs
A prominent application of functionalized 5-(trifluoromethyl)isoindoline is in the synthesis of PROTACs. In this context, the isoindoline moiety serves as a ligand to recruit the E3 ligase Cereblon (CRBN). The nitrogen of the isoindoline is typically attached to a linker, which is then connected to a ligand for the protein of interest (POI).
Synthetic Strategy for a Generic PROTAC:
The N-alkylated 5-(trifluoromethyl)isoindoline, prepared as described in Protocol 1, often contains a terminal functional group on the alkyl chain (e.g., a carboxylic acid, amine, or azide). This functional group is then used to couple the isoindoline-linker moiety to the POI-targeting ligand.
Signaling Pathway: PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC utilizing a 5-(trifluoromethyl)isoindoline-based CRBN ligand.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of complex bioactive molecules. The protocols outlined in this guide provide a solid foundation for the N-functionalization of this scaffold, enabling access to a wide range of derivatives. Its demonstrated utility in the construction of PROTACs highlights its importance in the development of next-generation therapeutics. As the field of targeted protein degradation continues to expand, the demand for innovative and efficiently synthesized building blocks like 5-(trifluoromethyl)isoindoline is expected to grow, paving the way for new discoveries in drug development.
References
- 1. A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. asset.library.wisc.edu [asset.library.wisc.edu]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(Trifluoromethyl)isoindoline Hydrochloride
Welcome to the technical support center for 5-(Trifluoromethyl)isoindoline hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable fluorinated building block. The unique combination of a basic isoindoline core, a lipophilic trifluoromethyl group, and its formulation as a hydrochloride salt presents specific challenges. This document provides in-depth, experience-based solutions to common purification issues in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties and common issues associated with this compound.
Q1: What are the key physicochemical properties I should be aware of during purification?
A1: Understanding the properties of both the free base and the hydrochloride salt is crucial for designing an effective purification strategy. The trifluoromethyl (-CF3) group significantly influences the molecule's characteristics.
-
Lipophilicity: The -CF3 group is strongly electron-withdrawing and increases the lipophilicity (fat-solubility) of the molecule compared to its non-fluorinated analog.[1][2] This affects its solubility in organic solvents and its behavior in chromatography.
-
Basicity: The nitrogen atom in the isoindoline ring is basic, allowing for the formation of the hydrochloride salt. The salt form is generally more crystalline and water-soluble than the free base.[3]
-
Stability: The carbon-fluorine bonds in the -CF3 group are exceptionally strong, making this moiety highly resistant to metabolic and chemical degradation under most conditions.[2][4][5] However, be aware that the molecule as a whole may have other labile points, and the -CF3 group can undergo hydrolysis to a carboxylic acid under harsh basic conditions.[4]
Table 1: Physicochemical Properties
| Property | 5-(Trifluoromethyl)isoindoline (Free Base) | This compound (Salt) |
| Molecular Formula | C₉H₈F₃N[6] | C₉H₉ClF₃N[7] |
| Molecular Weight | 187.16 g/mol [6] | 223.63 g/mol [8] |
| Appearance | Typically an oil or low-melting solid | Typically a white to off-white crystalline solid[] |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF) | Soluble in water and polar protic solvents (MeOH, EtOH); lower solubility in less polar organic solvents[3][10] |
| XLogP3 | 1.7[6] | N/A (Expected to be lower due to salt form) |
Q2: My synthesis is complete. What are the most likely impurities I need to remove?
A2: Impurities typically originate from three sources: the starting materials, side reactions, or degradation. For isoindoline syntheses, common impurities may include unreacted starting materials, incompletely cyclized intermediates, or regioisomers formed during the reaction.[11][12][13] It is crucial to analyze your crude product by HPLC, LC-MS, or NMR to identify the impurity profile before selecting a purification method.
Q3: Why did my product form an oil or sticky sludge during the final hydrochloride salt formation step?
A3: This is a very common and frustrating issue when preparing hydrochloride salts. "Oiling out" instead of crystallizing can be attributed to several factors:
-
Presence of Water: Even trace amounts of water can prevent crystallization and lead to a hygroscopic, oily product.[14]
-
Impurities: Certain impurities can act as crystal growth inhibitors.
-
Solvent Choice: The solvent used for precipitation is critical. If the salt is too soluble in the chosen solvent, it will not precipitate effectively.
-
Hygroscopicity: The final salt may be inherently hygroscopic, readily absorbing atmospheric moisture to become a viscous liquid.[15]
Q4: Is the trifluoromethyl group stable to standard purification techniques like silica gel chromatography?
A4: Yes, the trifluoromethyl group is exceptionally robust and stable under standard purification conditions, including exposure to silica gel.[1][5] The C-F bonds are among the strongest in organic chemistry, making the -CF3 group resistant to the acidic nature of silica.[2] Any degradation observed during chromatography is more likely to occur at other functional groups within the molecule.[4]
Part 2: Troubleshooting Guide: Crystallization and Salt Handling
Recrystallization is the preferred method for purifying crystalline solids like this compound.
Problem 1: Failure to Crystallize During HCl Salt Formation
-
Symptoms: A viscous oil or sludge precipitates from the solution upon addition of HCl instead of a filterable solid.
-
Underlying Logic: Crystal formation is a highly ordered process. The presence of impurities, residual water, or suboptimal solvent conditions disrupts the formation of a stable crystal lattice, favoring the formation of an amorphous, oily phase.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Presence of Water/Moisture | Water can solvate the ions of the salt, preventing them from organizing into a crystal lattice. Many amine hydrochlorides are hygroscopic.[15] | Ensure all solvents are anhydrous. Perform the salt formation under an inert atmosphere (e.g., Nitrogen or Argon). Dry the free base solution with a drying agent like Na₂SO₄ or MgSO₄ before adding HCl.[14] |
| Incorrect Solvent System | The hydrochloride salt has significant solubility in the chosen solvent, preventing it from crashing out. This is common in polar solvents like methanol or ethanol.[10] | Add a non-polar anti-solvent to the solution after HCl addition. Common choices include diethyl ether, hexane, or toluene to decrease the salt's solubility and induce precipitation.[10][15] |
| Rate of HCl Addition / Cooling | Rapid addition of HCl or shock cooling can lead to rapid precipitation of an amorphous solid or oil, rather than slow, ordered crystal growth. | Add the HCl solution (e.g., HCl in ether or dioxane) dropwise with vigorous stirring.[3] Allow the solution to cool slowly to room temperature, then to 0-4 °C. |
| High Impurity Load | Impurities disrupt the crystal lattice formation, effectively lowering the melting point of the mixture and favoring an oily state. | First, purify the free base using column chromatography to remove the bulk of impurities. Then, proceed with the salt formation on the purified free base. |
Protocol: Optimized Hydrochloride Salt Formation
-
Preparation: Dissolve the purified 5-(Trifluoromethyl)isoindoline free base in a minimal amount of a suitable dry solvent (e.g., isopropanol, ethyl acetate, or dichloromethane).[3][16]
-
Acidification: While stirring vigorously, slowly add a solution of anhydrous HCl (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise.[3] Continue until the solution becomes acidic (test with pH paper on a withdrawn drop).
-
Precipitation: If a solid does not immediately form, add a dry, non-polar anti-solvent like diethyl ether or hexane until the solution becomes cloudy.[10]
-
Crystallization: Scratch the inside of the flask with a glass rod to initiate crystallization. Allow the mixture to stir at room temperature for 1-2 hours, then cool in an ice bath for another hour to maximize precipitation.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold, dry anti-solvent (e.g., diethyl ether) to remove residual soluble impurities.
-
Drying: Dry the solid thoroughly under high vacuum to remove all traces of solvent.
Problem 2: Poor Purity After Recrystallization
-
Symptoms: The melting point of the purified solid is broad or low; NMR/HPLC analysis still shows significant impurities.
-
Underlying Logic: Effective recrystallization depends on a large solubility differential of the target compound at high and low temperatures, while impurities either remain in the hot solution or are insoluble and can be filtered off. Co-crystallization occurs when impurities have similar structures and solubilities to the desired product.
Workflow: Systematic Solvent Screening for Recrystallization
The key to successful recrystallization is finding the perfect solvent or solvent pair.[17]
Caption: Workflow for selecting an optimal recrystallization solvent.
Part 3: Troubleshooting Guide: Chromatographic Purification
When crystallization is ineffective, chromatography is the primary alternative. It's often best to perform chromatography on the free base before converting to the HCl salt.
Problem 3: Co-elution of Impurities on Silica Gel
-
Symptoms: TLC shows overlapping spots; collected column fractions are still impure.
-
Underlying Logic: Separation on silica gel is based on polarity. If an impurity has a polarity very similar to the desired compound, it will be difficult to separate using a standard silica/solvent system.[13]
| Potential Cause | Scientific Explanation | Recommended Solution |
| Similar Polarity of Impurities | Isomers or reaction by-products often have nearly identical polarities, leading to poor separation (low ΔRf). | Optimize Mobile Phase: Use a shallower gradient or switch to a different solvent system (e.g., Toluene/Acetone or DCM/Methanol) to alter selectivity.[13] Change Stationary Phase: Switch to a stationary phase with different selectivity, such as alumina (basic or neutral) or reverse-phase silica (C18). |
| Overloading the Column | Too much crude material loaded onto the column causes band broadening, leading to significant overlap between closely eluting compounds. | Use a proper load ratio, typically 1:30 to 1:100 (crude material:silica gel) by weight. For difficult separations, use a higher ratio. |
| Compound is the HCl Salt | Attempting to run the HCl salt directly on silica can be problematic. The salt may be too polar and stick to the origin, or it can streak badly. | Neutralize the HCl salt back to the free base using a mild aqueous base (e.g., NaHCO₃), extract with an organic solvent, dry, and concentrate. Purify the more chromatographically well-behaved free base. |
General Protocol for Silica Gel Chromatography (Free Base)
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find a solvent system (e.g., Hexane/Ethyl Acetate) that gives the desired compound an Rf value of 0.2-0.4 and provides the best possible separation from impurities.[13]
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude free base in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent, gradually increasing the polarity (gradient elution) according to your TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the pure fractions containing the desired product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified free base.
Decision Tree: Choosing the Right Purification Strategy
Caption: Decision tree for selecting a primary purification strategy.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. 5-(Trifluoromethyl)isoindoline | C9H8F3N | CID 23091910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. molbase.com [molbase.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Isoindoline synthesis [organic-chemistry.org]
- 12. preprints.org [preprints.org]
- 13. benchchem.com [benchchem.com]
- 14. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. reddit.com [reddit.com]
- 16. CA2752965A1 - Process for the purification of amorolfine hydrochloride - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
stability issues of 5-(Trifluoromethyl)isoindoline hydrochloride in solution
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals utilizing 5-(Trifluoromethyl)isoindoline hydrochloride. It addresses potential stability issues in solution through detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols. Our approach is grounded in established principles of chemical stability and analytical science to ensure the integrity of your experimental outcomes.
Introduction to the Stability Profile
This compound possesses a robust chemical scaffold, benefiting from the inherent stability of the trifluoromethyl (-CF3) group. The carbon-fluorine bond is one of the strongest in organic chemistry, imparting significant metabolic and chemical stability.[1] However, like any complex organic molecule, its stability in solution is not absolute and can be influenced by various experimental parameters. The isoindoline ring system, a reduced form of isoindole, is generally more stable than its aromatic counterpart but can be susceptible to oxidation.[2]
This document will guide you through understanding and mitigating potential stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, the choice of solvent, temperature, light exposure, and the presence of oxidizing agents. Extreme pH conditions (highly acidic or basic) are often the most significant contributors to degradation.
Q2: How stable is the trifluoromethyl group to hydrolysis?
A2: The trifluoromethyl group is generally very stable. However, under forcing conditions, particularly at an alkaline pH, it can undergo hydrolysis to form a carboxylic acid (-COOH) group.[1] For most routine experimental conditions at neutral or mildly acidic pH, this is not a significant concern.
Q3: Is the isoindoline ring susceptible to degradation?
A3: Yes, the isoindoline ring system can be susceptible to oxidation.[2] This can lead to the formation of various oxidized species, potentially including the corresponding isoindolinone or phthalimide derivatives. The benzylic protons of the isoindoline ring can also be susceptible to radical abstraction under certain conditions.
Q4: What is the recommended solvent for preparing stock solutions?
A4: For optimal stability, it is recommended to prepare stock solutions in high-quality, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Aqueous solutions should ideally be prepared fresh from a stock solution and buffered to a pH where the compound exhibits maximum stability (typically in the slightly acidic to neutral range). The use of co-solvents may be necessary for certain applications, but their potential to influence degradation should be considered.
Q5: How should I store solutions of this compound?
A5: Stock solutions in anhydrous solvents should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. For aqueous solutions, it is best practice to prepare them fresh for each experiment. If short-term storage is necessary, they should be kept at 2-8°C and protected from light.
Troubleshooting Guide: Solution Stability Issues
This section provides a structured approach to identifying and resolving common stability problems encountered during experimentation.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of compound potency or concentration over time in aqueous solution. | Hydrolysis: Degradation due to reaction with water, often accelerated by pH. | Buffer your aqueous solution to a pH between 4 and 7. Prepare solutions fresh daily. If you suspect pH-dependent degradation, perform a pH stability profile study (see Protocol 2). |
| Appearance of new, unexpected peaks in HPLC analysis. | Degradation: The compound is breaking down into one or more new chemical entities. | Conduct a forced degradation study (see Protocol 1) to identify the conditions (pH, light, oxidation, heat) causing the degradation. This will help you to control your experimental parameters more effectively. |
| Discoloration of the solution (e.g., turning yellow or brown). | Oxidative Degradation or Photodegradation: Reaction with dissolved oxygen or exposure to light can lead to colored degradation products. | Prepare solutions using de-gassed solvents. Protect solutions from light by using amber vials or covering them with aluminum foil. Consider adding an antioxidant if compatible with your experimental system. |
| Precipitation of the compound from solution. | Poor Solubility or Degradation to an Insoluble Product: The compound may have limited solubility in the chosen solvent system, or a degradation product may be less soluble. | Confirm the solubility of the compound in your chosen solvent. If solubility is an issue, consider using a co-solvent or adjusting the pH. If precipitation occurs over time, it may be due to degradation, and the recommendations for degradation should be followed. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigating the intrinsic stability of this compound under various stress conditions.[3][4][5] This is essential for developing a stability-indicating analytical method.
Objective: To identify potential degradation pathways and degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C, protected from light, for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a photochemically transparent container (e.g., a quartz cuvette) to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[6] A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection (see Protocol 3).
-
Workflow Diagram:
Caption: Forced degradation experimental workflow.
Protocol 2: pH Stability Profile Study
Objective: To determine the pH at which this compound exhibits the greatest stability in an aqueous environment.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Prepare solutions of the compound at a fixed concentration (e.g., 100 µg/mL) in each buffer.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 40°C) and protect them from light.
-
Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), analyze the concentration of the remaining parent compound in each solution using a validated HPLC method (Protocol 3).
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH. The pH at which the degradation rate is slowest is the pH of maximum stability.
Logical Relationship Diagram:
Caption: pH stability profile determination logic.
Protocol 3: Stability-Indicating HPLC Method
Objective: To provide a starting point for developing a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Elution:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 220 nm (or as determined by UV scan) Injection Volume: 10 µL Column Temperature: 30°C
Method Validation: This method should be validated for specificity by analyzing the samples from the forced degradation study (Protocol 1) to ensure that all degradation products are well-resolved from the parent peak. Further validation according to ICH guidelines (Q2(R1)) for linearity, accuracy, precision, and robustness is required for quantitative applications.
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways can be hypothesized. It is crucial to confirm these pathways and the identity of any degradation products through techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7]
Hypothesized Degradation Pathways Diagram:
Caption: Hypothesized degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. scispace.com [scispace.com]
- 6. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 5-(Trifluoromethyl)isoindoline Hydrochloride
Welcome to the Technical Support Center dedicated to the synthesis and optimization of 5-(Trifluoromethyl)isoindoline hydrochloride. This guide is intended for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.
The synthesis of isoindoline derivatives, particularly those containing a trifluoromethyl group, can present unique challenges due to the electron-withdrawing nature of the CF3 group and the inherent reactivity of the isoindoline scaffold.[1] This guide provides practical, field-tested insights to navigate these complexities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering causative explanations and actionable solutions.
Issue 1: Low or No Product Yield
A common challenge in isoindoline synthesis is achieving a satisfactory yield.[1] This can often be attributed to several factors, from starting material quality to suboptimal reaction conditions.
dot ```dot graph Low_Yield_Troubleshooting { layout=neato; node [shape=box, style="filled", margin=0.2]; edge [fontsize=10];
// Nodes LowYield [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,0!"]; StartingMaterial [label="Starting Material Quality", fillcolor="#FBBC05", fontcolor="#202124", pos="-3,2!"]; ReactionConditions [label="Suboptimal Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124", pos="3,2!"]; Workup [label="Product Loss During Workup", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-2!"]; Impurity [label="Impurity Presence", fillcolor="#F1F3F4", fontcolor="#202124", pos="-4,4!"]; Degradation [label="Starting Material Degradation", fillcolor="#F1F3F4", fontcolor="#202124", pos="-2,4!"]; Catalyst [label="Catalyst Inactivity", fillcolor="#F1F3F4", fontcolor="#202124", pos="2,4!"]; Solvent [label="Incorrect Solvent", fillcolor="#F1F3F4", fontcolor="#202124", pos="4,4!"]; Temperature [label="Incorrect Temperature", fillcolor="#F1F3F4", fontcolor="#202124", pos="6,4!"]; Extraction [label="Inefficient Extraction", fillcolor="#F1F3F4", fontcolor="#202124", pos="-1,-4!"]; Purification [label="Loss During Purification", fillcolor="#F1F3F4", fontcolor="#202124", pos="1,-4!"];
// Edges LowYield -- StartingMaterial [label="Check Purity/Stability"]; LowYield -- ReactionConditions [label="Optimize Parameters"]; LowYield -- Workup [label="Refine Procedure"]; StartingMaterial -- Impurity; StartingMaterial -- Degradation; ReactionConditions -- Catalyst; ReactionConditions -- Solvent; ReactionConditions -- Temperature; Workup -- Extraction; Workup -- Purification; }
Caption: Workflow for identifying and addressing side product formation.
| Observed Side Product | Plausible Cause | Suggested Optimization Strategy |
| Starting Material (e.g., 4-(Trifluoromethyl)phthalonitrile) | Incomplete reaction due to insufficient reaction time, temperature, or catalyst activity. | Increase reaction time, temperature, or catalyst loading. Ensure efficient stirring to maximize contact between reactants and catalyst. |
| Partially Reduced Intermediates | The reduction of the two nitrile groups may not proceed to completion simultaneously. | Employ a more active catalyst or increase the hydrogen pressure. A stepwise reduction approach could also be explored. |
| Over-reduced Species | The aromatic ring may undergo reduction under harsh hydrogenation conditions. | Use a milder reducing agent or less forcing reaction conditions (lower temperature and pressure). |
| Polymerization Products | Isoindoles can be prone to polymerization, especially under acidic conditions or at elevated temperatures. [1] | Maintain a neutral or slightly basic pH during workup. Avoid excessive heat during solvent removal. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable catalyst for the synthesis of 5-(Trifluoromethyl)isoindoline?
A1: For the reductive cyclization of a phthalonitrile derivative, Platinum on carbon (Pt/C) is a commonly used and effective catalyst. [2]Palladium on carbon (Pd/C) can also be employed, though it may sometimes lead to different selectivity or activity.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the disappearance of the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to track the formation of the product and any side products over time.
Q3: What is the best method for purifying the final product, this compound?
A3: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/hexane. [3]If significant impurities are present, column chromatography on silica gel may be necessary before converting the free base to the hydrochloride salt. [3]The hydrochloride salt is typically formed by treating a solution of the purified isoindoline free base with a solution of HCl in a suitable solvent like dioxane or ether.
Q4: My final product is an oil and not a crystalline solid. What should I do?
A4: If the hydrochloride salt is obtained as an oil, it may be due to the presence of residual solvent or impurities. Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification. If that fails, re-purifying the free base by column chromatography and then re-forming the salt may be necessary.
Q5: How do I confirm the identity and purity of my this compound?
A5: A combination of analytical techniques should be used for full characterization. [3]* NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine the purity of the final compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices for optimization.
Synthesis of 5-(Trifluoromethyl)isoindoline
dot
Caption: Experimental workflow for the synthesis of 5-(Trifluoromethyl)isoindoline HCl.
Materials:
-
4-(Trifluoromethyl)phthalonitrile
-
5% Platinum on carbon (Pt/C)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen gas (high purity)
-
Hydrochloric acid (4M in 1,4-dioxane)
-
Diethyl ether, anhydrous
-
Celite or a similar filter aid
Procedure:
-
Reaction Setup: In a high-pressure autoclave, combine 4-(Trifluoromethyl)phthalonitrile and 5% Pt/C (typically 10-20% by weight of the starting material) in anhydrous THF.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 180 bar. Heat the reaction mixture to 60°C with vigorous stirring. [2]3. Reaction Monitoring: Monitor the reaction progress by periodically taking samples (after safely depressurizing and purging the autoclave) and analyzing them by TLC or HPLC. The reaction is typically complete within 5-6 hours. [2]4. Workup: After the reaction is complete, cool the autoclave to room temperature, carefully release the hydrogen pressure, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with THF.
-
Solvent Removal: Combine the filtrate and washings, and remove the THF under reduced pressure.
-
Purification of the Free Base: The resulting crude 5-(Trifluoromethyl)isoindoline can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) if necessary.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. While stirring, add a 4M solution of HCl in 1,4-dioxane dropwise until precipitation is complete.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
References
troubleshooting guide for reactions with 5-(Trifluoromethyl)isoindoline hydrochloride
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
As a Senior Application Scientist, I've seen firsthand the unique challenges and opportunities that arise when working with highly functionalized reagents. 5-(Trifluoromethyl)isoindoline hydrochloride is a valuable building block in medicinal chemistry, prized for its ability to introduce the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. However, the very electronic properties that make this reagent so useful also dictate its reactivity and can lead to specific experimental hurdles. This guide is designed to provide practical, in-depth solutions to common problems encountered during reactions with this compound, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-alkylation reaction is sluggish or failing to proceed. What are the likely causes and how can I fix it?
A1: This is a common issue stemming from the reduced nucleophilicity of the isoindoline nitrogen. The potent electron-withdrawing effect of the trifluoromethyl (-CF₃) group on the aromatic ring significantly decreases the electron density on the nitrogen atom, making it a weaker nucleophile compared to its non-fluorinated analog. Consequently, standard N-alkylation conditions may prove ineffective.
Q2: I'm observing decomposition of my starting material or product, especially under basic conditions. What's happening?
A2: The trifluoromethyl group, while generally stable, can be susceptible to hydrolysis under certain conditions, particularly with strong bases and elevated temperatures. This is a known reactivity pattern for trifluoromethylarenes, which can hydrolyze to carboxylic acids.
Q3: My purification by column chromatography is difficult. The product co-elutes with impurities or shows poor peak shape.
A3: Purification challenges with this class of compounds often stem from two sources: the basicity of the isoindoline nitrogen and the presence of structurally similar impurities.
Key Experimental Protocols
Protocol 1: Optimized N-Alkylation of 5-(Trifluoromethyl)isoindoline
- To a solution of this compound (1.0 eq) in DMF (0.2 M) is added cesium carbonate (Cs₂CO₃, 2.5 eq).
- The mixture is stirred at room temperature for 15 minutes to ensure complete formation of the free amine.
- The alkyl halide (e.g., benzyl bromide, 1.1 eq) is added, along with a catalytic amount of potassium iodide (KI, 0.1 eq).
- The reaction is heated to 60 °C and monitored by TLC or LC-MS until consumption of the starting material is complete (typically 4-12 hours).
- Upon completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate (3x).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
- The crude product is then purified by silica gel chromatography using a hexane/ethyl acetate gradient, often with 1% TEA added to the mobile phase to improve peak shape.
Technical Support Center: Scale-Up Synthesis of 5-(Trifluoromethyl)isoindoline Hydrochloride
Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)isoindoline hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges in a practical, question-and-answer format, grounded in chemical principles and scale-up experience.
Overview of Synthetic Strategy
The synthesis of this compound typically involves a multi-step process. A common and industrially viable route begins with a precursor such as 4-(trifluoromethyl)phthalic anhydride or 4-(trifluoromethyl)phthalimide, which is then subjected to a reduction to form the isoindoline free base. The final step is the formation of the hydrochloride salt to improve stability and handling.
The introduction of the trifluoromethyl (-CF3) group, while beneficial for the final compound's pharmacological profile by enhancing properties like metabolic stability and membrane permeability, introduces specific challenges during synthesis.[1] This guide focuses on troubleshooting the critical reduction and salt formation steps, where most scale-up issues arise.
General Synthesis Workflow
Below is a generalized workflow for the production of this compound.
References
managing impurities in 5-(Trifluoromethyl)isoindoline hydrochloride preparations
Welcome to the dedicated technical support guide for managing impurities in the synthesis and preparation of 5-(Trifluoromethyl)isoindoline hydrochloride. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this valuable building block. Our goal is to provide not just solutions, but a foundational understanding of why impurities form and how to control them, ensuring the integrity and reproducibility of your work.
The Critical Nature of Impurity Control
This compound is a key intermediate in the development of various pharmaceutically active compounds. The trifluoromethyl group imparts unique properties such as increased metabolic stability and enhanced binding affinity, but it can also influence reaction pathways and impurity profiles. Rigorous impurity control is not merely a matter of achieving high purity; it is a fundamental requirement for ensuring the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API).[1] Uncontrolled impurities can lead to failed batches, misleading biological data, and significant delays in development timelines.[1]
This guide provides a structured approach to identifying, troubleshooting, and mitigating common impurities encountered during the preparation of this compound.
Common Impurities & Their Origins
Understanding the potential sources of impurities is the first step toward effective control. Impurities can arise from starting materials, side reactions during the synthesis, or degradation of the product.
| Impurity Class | Potential Source | Common Examples |
| Process-Related | Incomplete reaction or over-reaction | Unreacted starting materials, residual isoindolinone |
| Side reactions | N-Oxidation, Polymerization, Dehalogenation | |
| Reagent-derived | By-products from reducing agents or catalysts | |
| Starting Material-Related | Impurities in precursors | Regioisomers of trifluoromethylated precursors |
| Degradation Products | Instability during workup or storage | Oxidation products, hydrolysis of the hydrochloride salt |
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments.
Q1: My HPLC analysis shows a significant peak with a mass of [M+16]. What is it and how do I prevent it?
Answer: A mass increase of 16 Da almost certainly indicates the formation of an N-oxide impurity , 5-(Trifluoromethyl)isoindoline N-oxide.
-
Causality (Why it forms): The nitrogen atom in the isoindoline ring is a nucleophilic secondary amine, making it susceptible to oxidation. This can occur through exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal catalysts, or from oxidizing agents used in previous synthetic steps.[2][3] The synthesis of isoindole N-oxides via the oxidation of isoindolines is a well-documented transformation.[2]
-
Mitigation Strategy:
-
Inert Atmosphere: The most critical control is to conduct the reaction and subsequent workup under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Degassed Solvents: Always use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Temperature Control: Avoid unnecessarily high temperatures during the reaction and workup, as this can accelerate oxidation.
-
Quenching: Ensure that any oxidizing agents from prior steps are completely quenched before proceeding with the isoindoline formation or workup.
-
-
Removal: If the N-oxide has already formed, it can often be separated by column chromatography due to its higher polarity compared to the parent isoindoline.
Q2: During my reaction workup or upon acidification to form the HCl salt, my product crashes out as a sticky, insoluble tar. What is happening?
Answer: This is a classic sign of polymerization .
-
Causality (Why it forms): Isoindoles (the oxidized form of isoindolines) are highly reactive and prone to polymerization.[4] If reaction conditions (e.g., localized overheating, presence of an oxidant) lead to the transient formation of the isoindole species, it can rapidly polymerize. This is often exacerbated by the presence of acid, which can catalyze the process.[4] The isoindole ring can act as both a nucleophile and, after protonation, an electrophile, leading to a chain reaction.
-
Mitigation Strategy:
-
Maintain Reducing Conditions: Ensure the reaction environment remains fully reducing to prevent the formation of the isoindole intermediate.
-
Control Acid Addition: When forming the hydrochloride salt, add the acid slowly and with efficient stirring at a controlled, low temperature to prevent localized high concentrations of acid.
-
Work at Higher Dilution: High concentrations can favor the intermolecular reactions that lead to polymerization. Performing the reaction or workup at a higher dilution may prevent this.[4]
-
Temperature Management: Strict temperature control is crucial. Runaway exotherms can promote the side reactions that initiate polymerization.
-
Q3: My final product contains residual starting material, specifically the corresponding isoindolinone. How can I improve the conversion and remove this impurity?
Answer: The presence of 5-(Trifluoromethyl)isoindolin-1-one indicates an incomplete reduction .
-
Causality (Why it forms): This is one of the most common process-related impurities, typically arising from the reduction of an N-substituted phthalimide or an isoindolinone precursor. The reduction of the amide carbonyl can be sluggish compared to other reducible groups. This can be due to an insufficient amount of reducing agent, a deactivated reducing agent, or non-optimal reaction conditions (temperature, time).
-
Troubleshooting the Reaction:
-
Verify Reducing Agent Activity: Ensure your reducing agent (e.g., LiAlH₄, BH₃·THF) is fresh and has been stored under appropriate anhydrous conditions.
-
Increase Reagent Stoichiometry: A modest increase in the equivalents of the reducing agent may be necessary to drive the reaction to completion.
-
Optimize Reaction Conditions: Increase the reaction time or temperature according to literature precedents for similar reductions. Monitor the reaction by TLC or LC/MS to track the disappearance of the starting material.
-
-
Removal Strategy: The isoindolinone is significantly more polar than the isoindoline product due to the carbonyl group. This difference in polarity makes separation by silica gel column chromatography highly effective.[5]
Caption: Troubleshooting workflow for isoindolinone impurity.
Q4: I'm struggling to purify my product by column chromatography. My yields are low and I see streaking or new spots on TLC.
Answer: Isoindolines can be challenging to purify by standard silica gel chromatography due to their basic nature.
-
Causality (Why it happens): The basic nitrogen atom can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to irreversible adsorption (low yield), tailing of peaks, and even on-column decomposition.[4]
-
Optimized Chromatography Protocol:
-
Use Deactivated Silica/Alumina: Consider using silica gel that has been treated with a base (e.g., triethylamine) or using basic alumina as the stationary phase.
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol, to your mobile phase (e.g., ethyl acetate/hexanes). This will compete for the acidic sites on the silica, allowing your product to elute cleanly.
-
Run the Column Quickly: Minimize the time the product spends on the column to reduce the chance of decomposition.[4]
-
Alternative Purification: If chromatography proves difficult, consider purification via recrystallization of either the free base or, more commonly, the hydrochloride salt.
-
Analytical Methodologies for Impurity Profiling
A robust, stability-indicating analytical method is essential for impurity control.[1]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A good method should be able to separate the main peak from all potential impurities, including starting materials, by-products, and degradants.[1]
-
Column: A C18 column is typically a good starting point.
-
Mobile Phase: A gradient method using acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid or formic acid to ensure good peak shape) is common.
-
-
Liquid Chromatography-Mass Spectrometry (LC/MS): This is the primary tool for identifying unknown impurities. It provides the molecular weight of each impurity, which is crucial for proposing a structure.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to definitively confirm the structure of the final product and can be used to identify and quantify significant impurities if they are isolated or present at high enough levels.[5]
Experimental Protocol: General Purification by Column Chromatography
This protocol is a starting point and should be optimized for your specific impurity profile.
-
Slurry Preparation: Dissolve the crude 5-(Trifluoromethyl)isoindoline free base in a minimal amount of dichloromethane. Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) and concentrate the slurry under reduced pressure to create a dry powder. This "dry loading" technique generally results in better separation.
-
Column Packing: Pack a glass column with silica gel in your chosen non-polar solvent (e.g., hexanes). Ensure the column is packed evenly without any air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the sample band.
-
Elution: Begin eluting the column with your starting solvent system (e.g., 95:5 hexanes/ethyl acetate + 0.5% triethylamine).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate) to elute your compounds. The more polar impurities (like the N-oxide or isoindolinone) will elute later than the desired product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base, which can then be converted to the hydrochloride salt.
References
Technical Support Center: Chromatographic Purification of Trifluoromethylated Isoindolines
Welcome to the technical support center for the chromatographic purification of trifluoromethylated isoindolines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying this important class of fluorinated heterocycles. The presence of the trifluoromethyl (CF₃) group, while often beneficial for pharmacological properties, introduces specific complexities into the purification process.[1][2] This resource provides field-proven insights and systematic troubleshooting strategies to help you achieve optimal purity and recovery in your experiments.
The Challenge: Understanding the Trifluoromethyl Effect
The trifluoromethyl group significantly alters a molecule's physicochemical properties. Its high electronegativity and lipophilicity can lead to unique and sometimes unpredictable chromatographic behavior.[1][2] Key challenges often stem from:
-
Enhanced Hydrophobicity: The CF₃ group increases lipophilicity, generally leading to stronger retention in reversed-phase systems compared to non-fluorinated analogs.[2]
-
Altered Basicity: The electron-withdrawing nature of the CF₃ group can reduce the pKa of the basic nitrogen atom in the isoindoline ring, affecting its interaction with stationary phases.
-
Unique Interactions: Fluorinated molecules can engage in "fluorophilic" interactions with specialized stationary phases, offering a powerful tool for selective separation.[3][4]
-
Co-elution: Structurally similar impurities, such as des-trifluoromethyl analogs or isomers, can be difficult to resolve using standard chromatographic methods.[5]
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your purification workflow.
Q1: My trifluoromethylated isoindoline is showing significant peak tailing on my C18 column. What's happening and how can I fix it?
A1: Peak tailing for a basic compound like an isoindoline on a silica-based C18 column is a classic sign of undesirable secondary interactions. The basic nitrogen on your molecule is likely interacting with acidic residual silanol groups on the silica surface. This leads to a portion of your analyte being retained longer than the bulk, resulting in a tailed peak.
Causality & Solution Workflow:
-
Protonate the Analyte: The most direct approach is to suppress the basicity of the isoindoline nitrogen by protonating it. Lowering the mobile phase pH will ensure your analyte carries a positive charge and is repelled by any protonated silanols.
-
Action: Add an acidic modifier to your mobile phase. Start with 0.1% formic acid (FA). If tailing persists, switch to the stronger ion-pairing agent 0.1% trifluoroacetic acid (TFA).[6]
-
-
Mask Silanol Interactions: If adjusting the pH is not sufficient or desirable for compound stability, you can block the active silanol sites.
-
Action: This is less common in modern chromatography due to better column technology, but adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can sometimes be effective.
-
-
Change the Stationary Phase: The most robust solution is to use a stationary phase with different selectivity or one that is specifically designed to minimize these interactions.
-
Action: Switch to a Pentafluorophenyl (PFP) column. PFP phases offer multiple modes of interaction, including π-π, dipole, and weak ion-exchange, which can provide excellent peak shape for basic and aromatic compounds.[4][7] They are often more effective than C18 for separating fluorinated molecules.[8][9]
-
Q2: I'm struggling to separate my target compound from a closely-related impurity that lacks the trifluoromethyl group. They are co-eluting on my C18 column.
A2: This is a common selectivity challenge. Because the molecules are structurally almost identical, the standard hydrophobic interactions of a C18 phase are insufficient to resolve them. You need to exploit the primary difference between the two compounds: the presence of fluorine.
Causality & Solution Workflow:
-
Leverage Fluorophilic Interactions: The best strategy is to use a stationary phase that specifically interacts with the trifluoromethyl group. This is known as a "fluorophilic" retention mechanism.[3][4]
-
Action: Switch to a fluorinated stationary phase .
-
Pentafluorophenyl (PFP): This is the top recommendation. It provides strong selectivity for fluorinated compounds and also interacts with the aromatic isoindoline core.[7][8]
-
Tridecafluoro (TDF) or other Perfluoroalkyl Phases: These phases offer even higher fluorine content and can be more retentive for highly fluorinated molecules.[3] The retention of a fluorinated molecule on these phases is dictated by both its hydrophobicity and its fluorine content.[3]
-
-
-
Employ Orthogonal Chromatography: If a single column does not provide baseline separation, a two-step, or "orthogonal," purification strategy is highly effective.[10] This involves using two different purification methods with different separation mechanisms.
-
Action:
-
Perform an initial purification on your C18 column.
-
Combine the fractions containing the partially separated mixture.
-
Inject this mixture onto a PFP column for the second purification step. The different selectivity will resolve the co-eluting species.[10] This approach can also be performed in the reverse order (PFP then C18).
-
-
Q3: My compound recovery is very low after flash chromatography on silica gel. Where is my product going?
A3: Low recovery suggests that your compound is either irreversibly adsorbing to the stationary phase or degrading during the purification process.[5] Trifluoromethylated isoindolines can be sensitive to the acidic nature of standard silica gel.
Causality & Solution Workflow:
-
Assess Compound Stability: First, determine if your compound is stable on silica.
-
Action: Spot your compound on a TLC plate and let it sit for an hour. Then, elute the plate and check for the appearance of new spots, which would indicate degradation.
-
-
Modify the Stationary/Mobile Phase:
-
Action (If Unstable): Switch to a less acidic stationary phase like neutral alumina or consider using reversed-phase (C18) flash chromatography .[5] Reversed-phase is often a better choice for these types of molecules.
-
Action (If Adsorbing): If the compound is highly polar and sticking to the silica, you may need a more polar mobile phase.[5] Adding a small amount of methanol to a dichloromethane eluent or triethylamine to a hexane/ethyl acetate system can improve recovery.
-
-
Consider an Alternative Technique: For sensitive or challenging compounds, Supercritical Fluid Chromatography (SFC) is an excellent alternative.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around column for purifying trifluoromethylated isoindolines?
A1: While a high-quality, end-capped C18 column is a reasonable starting point, a Pentafluorophenyl (PFP) stationary phase is highly recommended as the primary choice. PFP columns offer a unique combination of hydrophobic, π-π, dipole-dipole, and weak ion-exchange interactions that are well-suited for the aromatic and fluorinated nature of these molecules, often providing superior selectivity and peak shape compared to traditional alkyl phases.[4][7]
Q2: Should I use Acetonitrile or Methanol as the organic modifier in my reversed-phase method?
A2: Both can be effective, and it is worth screening them as changing the organic solvent is a powerful way to alter selectivity.[14]
-
Acetonitrile is generally less viscous and provides better UV transparency. It is often the first choice.
-
Methanol is a protic solvent and can offer different selectivity through hydrogen bonding interactions. If you are having trouble with co-elution in acetonitrile, switching to methanol is a simple and effective optimization step.[15][16]
Q3: My isoindoline is chiral. What is the best approach for separating the enantiomers?
A3: Chiral separation of trifluoromethylated compounds is a prime application for Supercritical Fluid Chromatography (SFC) .[11] SFC is often faster, uses less toxic solvent, and provides excellent resolution on chiral stationary phases (CSPs).[12] Polysaccharide-based CSPs (e.g., derivatized amylose or cellulose) are the most common starting point for screening. Recently, new fluorinated chiral phases have also been developed to enhance separation through fluorophilic interactions.[11]
Q4: What detection method should I use?
A4:
-
UV-Vis (or PDA): This is the standard method. The isoindoline core is a strong chromophore, providing good sensitivity. A Photo-Diode Array (PDA) detector is preferable as it allows you to assess peak purity across the entire UV spectrum.
-
Mass Spectrometry (MS): Highly recommended, especially during method development and for impurity identification. An MS detector provides mass information, confirming the identity of your target peak and helping to characterize unknown impurities.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): Useful if your compound has a poor chromophore or if you need to detect non-UV active impurities.
Data Presentation & Visualization
Table 1: Comparison of Recommended Stationary Phases
| Stationary Phase | Primary Interaction Mechanisms | Best Use Case for Trifluoromethylated Isoindolines |
| C18 (Reversed-Phase) | Hydrophobic | Initial screening, purification of less complex mixtures. |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole, Shape Selectivity, Weak Ion-Exchange | Primary recommendation. Excellent for resolving structural isomers and separating from non-fluorinated impurities.[4][7][8] |
| Tridecafluoro (TDF) | Fluorophilic, Hydrophobic | High-selectivity purification of fluorinated compounds from each other or from non-fluorous molecules.[3] |
| Chiral Stationary Phases (e.g., Amylose-based) | Chiral Recognition (Inclusion, H-bonding, Dipole) | Enantioseparation, typically performed using SFC.[11][17] |
Diagrams
Caption: A systematic workflow for chromatographic method development.
Experimental Protocols
Protocol 1: Orthogonal Purification of a Trifluoromethylated Isoindoline from a Des-fluoro Impurity
This protocol outlines a two-step purification strategy for resolving a target compound from a closely co-eluting impurity.[10]
Objective: To achieve >98% purity by leveraging two columns with different selectivities.
Step 1: Reversed-Phase (C18) Purification
-
Sample Preparation: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DMSO or Methanol). Ensure the injection solvent is compatible with the mobile phase.
-
Column: C18 preparative column (e.g., 21.2 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Run a linear gradient from 5% to 95% B over 20-30 minutes.
-
Fraction Collection: Collect fractions across the main peak, especially at the front and tail where the impurity is likely enriched.
-
Analysis: Analyze the collected fractions by analytical HPLC-MS to identify which fractions contain the target and the impurity.
-
Pooling: Combine the fractions that contain the target compound, even those with the co-eluting impurity. Evaporate the solvent under reduced pressure.
Step 2: Pentafluorophenyl (PFP) Purification
-
Sample Preparation: Re-dissolve the residue from Step 1 in a minimal amount of mobile phase A/B or DMSO.
-
Column: PFP preparative column (e.g., 21.2 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol (testing both is recommended for optimization).
-
Gradient: Run a linear gradient optimized based on the results from the C18 run. A shallower gradient around the elution point of the target will likely be needed to maximize resolution.
-
Fraction Collection: Collect fractions based on the UV trace.
-
Final Analysis: Analyze the fractions by analytical HPLC-MS to confirm purity.
-
Isolation: Combine the pure fractions (>98%) and evaporate the solvent to yield the final compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biotage.com [biotage.com]
- 11. Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography [perkinelmer.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 16. mastelf.com [mastelf.com]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 5-(Trifluoromethyl)isoindoline Hydrochloride: A Modern Building Block in Medicinal Chemistry
Abstract
The isoindoline scaffold is a cornerstone in drug discovery, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved therapeutics.[1][2] This guide provides an in-depth comparison of 5-(Trifluoromethyl)isoindoline hydrochloride, a fluorinated analog, against other isoindoline derivatives. Lacking extensive direct biological data on this specific molecule, this guide focuses on a foundational, principles-based comparison. We will dissect the strategic rationale for its synthesis, compare its predicted physicochemical properties to key analogs, and contextualize its potential applications by examining the established bioactivities of related isoindoline structures. Detailed, field-proven protocols for a plausible synthetic route and relevant biological screening assays are provided to empower researchers in their exploration of this promising chemical space.
The Isoindoline Scaffold: A Framework for Bioactivity
The isoindoline core, a bicyclic structure fusing a benzene ring with a five-membered nitrogen-containing ring, is a versatile and highly valued framework in medicinal chemistry.[2] Its derivatives have yielded a remarkable diversity of pharmacological agents, targeting indications from cancer and inflammation to central nervous system disorders.[1] The structural rigidity of the isoindoline core, combined with its capacity for substitution at multiple positions, allows for the precise spatial orientation of functional groups to engage with biological targets. This has led to the development of numerous clinical drugs, including the immunomodulator Lenalidomide and the antihypertensive Chlorthalidone, underscoring the scaffold's therapeutic importance.[1]
The subject of this guide, 5-(Trifluoromethyl)isoindoline, represents a strategic modification of this core. The introduction of a trifluoromethyl (-CF₃) group is a well-established tactic in modern drug design to enhance key molecular properties.
Strategic Rationale: The Impact of the Trifluoromethyl Group
The decision to incorporate a trifluoromethyl group into a pharmacophore is a deliberate strategy to modulate its biological and physical properties. This is not merely an arbitrary substitution; it is a mechanistically driven choice to optimize a molecule for therapeutic application.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile group (like a methyl group) with a -CF₃ group can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.
-
Lipophilicity: The -CF₃ group is highly lipophilic (fat-soluble), which can significantly enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier. This is a critical parameter for drugs targeting the central nervous system.
-
Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic profile of the aromatic ring, influencing pKa and modifying interactions with protein targets. It can participate in non-classical hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and receptor selectivity.
-
Conformational Effects: The steric bulk of the -CF₃ group can influence the preferred conformation of the molecule, locking it into a bioactive shape that fits more precisely into a target's binding pocket.
These enhancements provide a compelling reason to investigate compounds like 5-(Trifluoromethyl)isoindoline as intermediates or final drug candidates.
Comparative Physicochemical Properties
To understand the influence of the 5-position substituent, we can compare the in silico predicted physicochemical properties of 5-(Trifluoromethyl)isoindoline with its unsubstituted parent and other common analogs. These parameters are critical predictors of a compound's pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 (Lipophilicity) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
| Isoindoline[3] | C₈H₉N | 119.16 | 0.9 | 1 | 1 | 12.0 |
| 5-(Trifluoromethyl)isoindoline | C₉H₈F₃N | 187.16 | 1.7 | 1 | 1 (N) + 3 (F) = 4 | 12.0 |
| 5-Chloroindoline | C₈H₈ClN | 153.61 | 2.1 | 1 | 1 | 12.0 |
| 5-Methoxyindoline | C₉H₁₁NO | 149.19 | 2.2 | 1 | 2 | 21.3 |
Note: Data for substituted indolines are used as close structural proxies for isoindolines to illustrate substituent effects.
Interpretation: As predicted, the addition of the trifluoromethyl group increases the molecular weight and moderately increases lipophilicity (XLogP3) compared to the unsubstituted isoindoline. While the polar surface area of the core ring remains unchanged, the fluorine atoms can act as weak hydrogen bond acceptors, potentially influencing solubility and target interactions. This profile suggests that 5-(Trifluoromethyl)isoindoline would have good potential for membrane permeability.
Synthesis Pathway and Experimental Protocol
While multiple synthetic routes to isoindolines exist, a plausible and scalable approach for this compound starts from the commercially available 4-(trifluoromethyl)phthalonitrile. The synthesis involves a two-step process: reduction of the dinitrile to form the isoindoline, followed by salt formation.
Diagram: Synthetic Workflow
Caption: Proposed two-step synthesis of 5-(Trifluoromethyl)isoindoline HCl.
Experimental Protocol: Synthesis of this compound
Causality and Self-Validation: This protocol is based on established methods for the reduction of phthalonitriles and phthalimides to isoindolines. The choice of a reducing agent like Borane-THF complex (BH₃-THF) is strategic as it is effective for reducing nitriles and amides without typically affecting the trifluoromethyl group or the aromatic ring under controlled conditions. The final salt formation step is a standard procedure to improve the stability and handling of the amine product. Each step includes a purification and characterization checkpoint (TLC, NMR) to validate the outcome before proceeding.
Materials:
-
4-(Trifluoromethyl)phthalonitrile
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether (anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
Part 1: Reduction to 5-(Trifluoromethyl)isoindoline (Free Base)
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 4-(Trifluoromethyl)phthalonitrile (1.0 eq) in anhydrous THF (approx. 10 mL per gram of starting material).
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add the Borane-THF complex solution (approx. 2.5 eq) dropwise via a syringe while maintaining the temperature below 5 °C. Rationale: The slow, cooled addition controls the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65 °C) and maintain for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add methanol dropwise to quench the excess borane until gas evolution ceases. Safety Note: This is an exothermic process that releases hydrogen gas.
-
Workup: Remove the solvent under reduced pressure. To the resulting residue, add a saturated solution of sodium bicarbonate until the pH is basic (~8-9) to neutralize any acidic byproducts.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(Trifluoromethyl)isoindoline free base.
-
Purification & Validation: Purify the crude product via flash column chromatography on silica gel if necessary. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity before proceeding.
Part 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified 5-(Trifluoromethyl)isoindoline free base in a minimum amount of anhydrous diethyl ether.
-
Acidification: Cool the solution to 0 °C. Prepare a solution of HCl in ether by bubbling HCl gas through anhydrous ether or by careful addition of acetyl chloride to ethanol. Add this ethereal HCl solution dropwise to the stirred isoindoline solution.
-
Precipitation: The hydrochloride salt should precipitate as a white solid. Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Drying: Dry the final product, this compound, under vacuum to yield a stable, crystalline solid.
Comparative Biological Activity: An Inferential Analysis
As specific bioactivity data for this compound is not widely published, we can infer its potential by comparing it to other well-characterized isoindoline classes. A new compound like this would typically be screened against a panel of targets relevant to the isoindoline scaffold.
Diagram: Potential Therapeutic Areas for Isoindoline Scaffolds
Caption: Known biological activities associated with the versatile isoindoline core.
-
CNS Activity (Dopamine & Serotonin Receptors): Substituted isoindolines have been identified as potent antagonists of the dopamine D₄ receptor, a target for antipsychotic drug development. Furthermore, a complex pyrazino-isoindolone derivative containing a trifluoromethyl group was discovered to be a highly selective 5-HT₂C receptor agonist, showing efficacy in animal models of obesity. This highlights the potential of trifluoromethylated isoindolines in neuroscience and metabolic disease.
-
Anticancer Activity: Many isoindoline derivatives, particularly those derived from amino acids, have demonstrated significant cytotoxic activity against various human cancer cell lines, including lung (A549) and brain (U373) cancer.[4] The introduction of a lipophilic -CF₃ group could enhance cell permeability and potentially improve the potency of such cytotoxic agents.
-
Anti-inflammatory Activity: Isoindoline derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[5] The electronic and steric properties of the 5-substituent are known to impact both the potency and selectivity of COX-1 versus COX-2 inhibition.
The 5-trifluoromethyl substitution offers a compelling modification that could enhance performance in any of these areas. Its electron-withdrawing nature and lipophilicity could favorably alter the binding and pharmacokinetic properties compared to non-fluorinated or other halo-substituted analogs.
Standardized Protocols for Biological Evaluation
To assess the potential of a novel compound like this compound, standardized, reproducible assays are essential. Below are representative protocols for two common primary screens relevant to the isoindoline scaffold.
Protocol 1: General Cytotoxicity Screening (MTT Assay)
Causality and Self-Validation: The MTT assay is a gold-standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced, quantified by spectrophotometry, is directly proportional to the number of viable cells. The protocol includes controls for background absorbance (media only) and untreated cells (100% viability) to ensure data integrity.
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl
-
96-well flat-bottom tissue culture plates
-
Test compound (5-(Trifluoromethyl)isoindoline HCl) dissolved in DMSO (10 mM stock)
-
Microplate spectrophotometer (ELISA reader)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37 °C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%).
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "media only" wells for background control. Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37 °C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (DMSO) to each well.
-
Reading: Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "media only" blank from all other readings. Calculate cell viability as a percentage relative to the vehicle control wells: (Absorbance of treated cells / Absorbance of vehicle control) * 100. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Dopamine D₄ Receptor Binding Assay
Causality and Self-Validation: This competitive radioligand binding assay quantifies the affinity of a test compound for the D₄ receptor.[7] It measures the ability of the unlabeled test compound to displace a known, high-affinity radiolabeled ligand (e.g., [³H]N-methylspiperone) from the receptor. The amount of radioactivity remaining bound to the receptor is inversely proportional to the test compound's affinity. The protocol includes measurements of "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of a known D₄ antagonist) to allow for the calculation of specific binding.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D₄ receptor
-
Radioligand: [³H]N-methylspiperone
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Haloperidol (10 µM)
-
Test compound (5-(Trifluoromethyl)isoindoline HCl)
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Cell harvester and liquid scintillation counter
-
Scintillation cocktail
Step-by-Step Methodology:
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the following in order:
-
Assay Buffer
-
Test compound at various concentrations (or vehicle for total binding, or 10 µM Haloperidol for non-specific binding).
-
Cell membranes (typically 10-20 µg of protein per well).
-
[³H]N-methylspiperone at a final concentration near its K_d value (e.g., 0.2 nM).
-
-
Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold Assay Buffer (3 x 4 mL) to remove any non-specifically trapped radioligand.
-
Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours.
-
Quantification: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Conclusion and Future Perspectives
This compound is a strategically designed molecule that leverages the well-established biological relevance of the isoindoline scaffold and the property-enhancing effects of trifluoromethylation. While direct experimental data remains nascent, a comparative analysis based on fundamental principles of medicinal chemistry provides a strong rationale for its investigation.
The predicted increase in lipophilicity and metabolic stability conferred by the -CF₃ group makes it an attractive candidate for development in areas where isoindolines have already shown promise, particularly in CNS disorders and oncology. The provided synthetic and biological testing protocols offer a validated roadmap for researchers to unlock the potential of this and other novel fluorinated isoindoline derivatives. Future work should focus on generating robust experimental data to confirm these theoretical advantages and to identify specific biological targets, thereby paving the way for the next generation of isoindoline-based therapeutics.
References
A Comparative Guide to the Bioactivity of Trifluoromethylated vs. Non-Fluorinated Isoindolines
Introduction: The Strategic Value of Fluorination in a Privileged Scaffold
The isoindoline core is a well-regarded "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous compounds with a wide spectrum of biological activities, including anticancer, neuroprotective, and anti-inflammatory effects.[1][2][3][4] In the relentless pursuit of enhanced therapeutic efficacy, medicinal chemists continually seek to modify such scaffolds to optimize their pharmacological profiles. One of the most powerful and widely adopted strategies in modern drug design is the incorporation of fluorine, particularly in the form of a trifluoromethyl (CF₃) group.[5]
This guide provides an in-depth, objective comparison of the bioactivity of trifluoromethylated isoindolines versus their non-fluorinated parent compounds. We will delve into the mechanistic rationale behind the observed differences, supported by established experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a clear understanding of the profound impact of this single chemical modification.
The Trifluoromethyl Group: A Catalyst for Enhanced Drug-Like Properties
The strategic substitution of a hydrogen atom or a methyl group with a trifluoromethyl (CF₃) group can dramatically and predictably alter a molecule's characteristics.[6] This is not merely an incremental change; it is a fundamental shift in the physicochemical properties that govern a drug's journey and interaction within a biological system.
The primary advantages conferred by the CF₃ group include:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to enzymatic breakdown by metabolic enzymes like cytochrome P450s. This blocks common points of metabolic attack, significantly increasing the drug's half-life and bioavailability.[7][8]
-
Increased Lipophilicity : The CF₃ group generally increases the lipid solubility of a molecule.[9] This property is critical for enhancing absorption, improving distribution throughout the body, and facilitating passage across biological membranes, including the crucial blood-brain barrier.[9]
-
Modulated Target Binding Affinity : The strong electron-withdrawing nature and steric bulk of the CF₃ group can create more potent electrostatic and hydrophobic interactions with the target protein or enzyme. This often leads to a marked increase in binding affinity and selectivity, resulting in higher potency.[6]
-
Altered Acidity/Basicity (pKa) : The inductive effect of the CF₃ group can lower the pKa of nearby acidic or basic functional groups, influencing the molecule's ionization state at physiological pH.[10] This can impact solubility, receptor interaction, and cell permeability.
The logical relationship between trifluoromethylation and its resulting pharmacokinetic and pharmacodynamic advantages is illustrated below.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. media.neliti.com [media.neliti.com]
- 4. Synthesis And Biological Evaluation Of Isoindoline-1, 3- Dione Derivatives - Neliti [neliti.com]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
A Comparative Guide to the Definitive Structural Validation of 5-(Trifluoromethyl)isoindoline Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory submission, and understanding structure-activity relationships (SAR). This guide provides an in-depth comparison of analytical techniques for the structural validation of 5-(Trifluoromethyl)isoindoline hydrochloride, establishing Single-Crystal X-ray Crystallography (SC-XRD) as the definitive method for absolute structure elucidation. We will explore the causality behind experimental choices and contrast the rich, spatial information from crystallography with the complementary data offered by other common analytical methods.
The Imperative for Unambiguous Structure: The Case of this compound
This compound is a key building block in medicinal chemistry. The trifluoromethyl group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. The isoindoline scaffold is a privileged structure found in numerous pharmacologically active compounds. Given this, absolute certainty of its atomic connectivity, conformation, and stereochemistry is paramount. Any ambiguity, such as positional isomerism of the -CF₃ group, could lead to the synthesis of incorrect analogues, wasted resources, and flawed biological data. While techniques like NMR and Mass Spectrometry are essential for routine characterization, they infer structure from indirect evidence. X-ray crystallography, by contrast, provides a direct, three-dimensional visualization of the atomic arrangement in the solid state.[1][2]
Gold Standard Validation: Single-Crystal X-ray Crystallography (SC-XRD)
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][3] The technique works by directing a beam of X-rays onto a single, highly ordered crystal. The crystal lattice diffracts the X-rays in a specific pattern of spots, known as reflections.[2][4] By measuring the angles and intensities of these reflections, a 3D map of the electron density within the crystal can be generated, from which the positions of individual atoms, bond lengths, and bond angles can be determined with exceptional precision.[5][6]
Experimental Workflow: From Solution to Structure
The journey from a powdered sample to a fully refined crystal structure is a meticulous process. Each step is designed to ensure the final model is a true and accurate representation of the molecule.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. sciencevivid.com [sciencevivid.com]
- 6. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to the Synthetic Routes of 5-(Trifluoromethyl)isoindoline Hydrochloride
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 5-(Trifluoromethyl)isoindoline hydrochloride is a valuable building block in medicinal chemistry, owing to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comparative analysis of two prominent synthetic routes to this important intermediate, offering in-depth technical insights and experimental data to inform your selection of the most suitable method for your research and development needs.
Introduction to this compound
This compound is a heterocyclic compound featuring an isoindoline core substituted with a trifluoromethyl group at the 5-position. The trifluoromethyl group is a common motif in pharmaceuticals due to its strong electron-withdrawing nature and its ability to block metabolic pathways. The isoindoline scaffold itself is present in a number of biologically active molecules. The hydrochloride salt form enhances the compound's stability and solubility, making it amenable to further synthetic transformations and formulation studies.
This guide will dissect two distinct synthetic pathways to 5-(Trifluoromethyl)isoindoline, followed by its conversion to the hydrochloride salt. Each route will be evaluated based on factors such as the number of steps, overall yield, availability and cost of starting materials, and operational simplicity.
Route 1: Reduction of 5-(Trifluoromethyl)phthalimide
This synthetic approach commences with the commercially available 5-(trifluoromethyl)phthalimide and involves a direct reduction of the imide functionality to the corresponding isoindoline.
Workflow for Route 1
Caption: Synthetic workflow for Route 1, starting from 5-(trifluoromethyl)phthalimide.
Experimental Protocol for Route 1
Step 1: Reduction of 5-(Trifluoromethyl)phthalimide to 5-(Trifluoromethyl)isoindoline
A solution of 5-(trifluoromethyl)phthalimide in anhydrous tetrahydrofuran (THF) is cooled in an ice bath. To this solution, a solution of borane-tetrahydrofuran complex (BH3-THF) is added dropwise under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for several hours. Progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by hydrochloric acid. The mixture is then concentrated under reduced pressure, and the residue is basified with an aqueous solution of sodium hydroxide. The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 5-(trifluoromethyl)isoindoline.
Step 2: Formation of this compound
The crude 5-(trifluoromethyl)isoindoline is dissolved in a suitable solvent, typically ethyl acetate. A solution of hydrochloric acid in ethyl acetate is then added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with cold ethyl acetate, and dried under vacuum.[1]
Route 2: From 4-(Trifluoromethyl)phthalic Acid
This alternative route begins with 4-(trifluoromethyl)phthalic acid, which is first converted to the corresponding phthalimide, followed by reduction to the target isoindoline.
Workflow for Route 2
Caption: Synthetic workflow for Route 2, starting from 4-(trifluoromethyl)phthalic acid.
Experimental Protocol for Route 2
Step 1: Synthesis of 5-(Trifluoromethyl)isoindoline-1,3-dione from 4-(Trifluoromethyl)phthalic Acid
4-(Trifluoromethyl)phthalic acid is mixed with an amine source, such as urea or an aqueous solution of ammonia. The mixture is heated, typically in a high-boiling solvent like glacial acetic acid or without a solvent at elevated temperatures, to drive the cyclization and removal of water. The reaction progress can be monitored by observing the cessation of water evolution. After cooling, the reaction mixture is poured into water, and the resulting solid precipitate, 5-(trifluoromethyl)isoindoline-1,3-dione, is collected by filtration, washed with water, and dried.[2][3][4]
Step 2: Reduction of 5-(Trifluoromethyl)isoindoline-1,3-dione to 5-(Trifluoromethyl)isoindoline
This step is analogous to the reduction step in Route 1. 5-(Trifluoromethyl)isoindoline-1,3-dione is dissolved in anhydrous THF and treated with a borane-THF complex under an inert atmosphere. The reaction is worked up in a similar manner by quenching with methanol and acid, followed by basification and extraction to yield 5-(trifluoromethyl)isoindoline.[5][6]
Step 3: Formation of this compound
The procedure is identical to that described in Route 1. The crude 5-(trifluoromethyl)isoindoline is dissolved in ethyl acetate and treated with a solution of HCl in ethyl acetate to precipitate the hydrochloride salt.[1]
Comparative Analysis
To provide a clear and objective comparison, the key parameters of each synthetic route are summarized in the table below.
| Parameter | Route 1: Reduction of 5-(Trifluoromethyl)phthalimide | Route 2: From 4-(Trifluoromethyl)phthalic Acid |
| Starting Material | 5-(Trifluoromethyl)phthalimide | 4-(Trifluoromethyl)phthalic Acid |
| Number of Steps | 2 (Reduction, Salt Formation) | 3 (Cyclization, Reduction, Salt Formation) |
| Overall Yield | Generally high (dependent on reduction efficiency) | Moderate to high (cumulative of two steps) |
| Starting Material Cost | Higher | Lower[7][8][9][10] |
| Reagents | Borane-THF complex, HCl | Urea/Ammonia, Borane-THF complex, HCl |
| Operational Simplicity | More straightforward, fewer steps | Involves an additional cyclization step |
| Scalability | Good, though handling of borane requires care | Good, cyclization is typically robust |
| Key Considerations | Availability and cost of the starting phthalimide | Efficiency of the initial cyclization step |
Discussion and Recommendation
Route 1 offers the most direct path to 5-(trifluoromethyl)isoindoline from a commercially available advanced intermediate. The primary advantage of this route is its brevity, involving a single chemical transformation before the final salt formation. This generally translates to a higher overall yield and simpler process control, which are attractive features for both laboratory-scale synthesis and potential scale-up. However, the cost of the starting material, 5-(trifluoromethyl)phthalimide, can be a significant factor, potentially making this route less economical for large-scale production.
Route 2 , on the other hand, begins with a more fundamental and less expensive starting material, 4-(trifluoromethyl)phthalic acid.[7][8][9][10] While this route involves an additional step—the formation of the phthalimide intermediate—this cyclization is often a high-yielding and robust reaction. The subsequent reduction is identical to that in Route 1. The lower cost of the starting material makes Route 2 a more cost-effective option, particularly for larger-scale syntheses. The trade-off is the increased number of synthetic steps, which may slightly lower the overall yield and increase the processing time.
Recommendation:
-
For small-scale laboratory synthesis where time and simplicity are the primary concerns, and the cost of the starting material is less of a factor, Route 1 is the recommended approach. Its directness allows for a quicker turnaround time to obtain the desired product.
-
For large-scale production or process development , where cost-effectiveness is a critical driver, Route 2 presents a more economically viable option. The initial investment in the additional cyclization step is likely to be offset by the significantly lower cost of the starting material.
Ultimately, the choice between these two synthetic routes will depend on the specific priorities of the research or production campaign, balancing the trade-offs between the number of steps, overall yield, and the cost of raw materials.
References
- 1. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]
- 2. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. printo.2promojournal.com [printo.2promojournal.com]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. 4-(Trifluoromethyl)phthalic acid | CymitQuimica [cymitquimica.com]
- 8. eMolecules 4-(Trifluoromethyl)phthalic acid | 835-58-5 | MFCD00671572 | Fisher Scientific [fishersci.com]
- 9. scbt.com [scbt.com]
- 10. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to Purity Assessment of 5-(Trifluoromethyl)isoindoline hydrochloride: A Comparative Analysis of HPLC-UV and UPLC-MS
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 5-(Trifluoromethyl)isoindoline hydrochloride, a fluorinated building block crucial in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. The presence of even trace impurities—arising from starting materials, synthetic by-products, or degradation—can have profound impacts on the final drug substance's stability, biological activity, and safety profile[1][2].
This guide provides an in-depth, comparative analysis of two powerful chromatographic techniques for assessing the purity of this compound: the robust and widely adopted High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the high-resolution, specific technique of Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). As a Senior Application Scientist, my objective is not just to present protocols, but to illuminate the rationale behind the methodological choices, enabling you to select and implement the most appropriate strategy for your specific analytical needs, from routine quality control to in-depth impurity profiling.
The Analyte: this compound
Before developing a separation method, understanding the analyte's physicochemical properties is critical.
-
Structure: An isoindoline core with a trifluoromethyl group on the benzene ring. The hydrochloride salt form enhances its solubility in polar solvents.
-
Molecular Formula: C₉H₉ClF₃N[3]
-
Molecular Weight: 223.63 g/mol
-
Key Features for HPLC:
-
UV Chromophore: The aromatic ring provides strong UV absorbance, making UV detection a suitable choice.
-
Polarity: The molecule possesses moderate polarity, making it an ideal candidate for Reversed-Phase (RP) chromatography.
-
Ionization: The secondary amine in the isoindoline ring is basic and will be protonated at low pH, which can be leveraged to achieve sharp peak shapes.
-
Method 1: The Workhorse - Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography is the gold standard for purity analysis in the pharmaceutical industry due to its precision and versatility[4]. The method detailed here is designed for robust, routine purity assessments and is grounded in the principles outlined in pharmacopeial guidelines such as USP General Chapter <621>[5][6][7].
Causality of Method Design
The goal is to develop a method that reliably separates the main peak from all potential process-related and degradation impurities.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential starting point for RP-HPLC. Its nonpolar nature provides effective retention for moderately polar compounds like our analyte. The trifluoromethyl group can sometimes exhibit unique interactions; if co-elution with impurities is observed, an alternative like a Pentafluorophenyl (PFP) phase, which offers different selectivity for halogenated compounds, could be explored[8].
-
Mobile Phase Selection: A gradient elution using acetonitrile and water is chosen to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe.
-
Acidification: The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is crucial. It serves two purposes: 1) It maintains a low pH (typically 2-3), ensuring the secondary amine of the isoindoline is consistently protonated, which prevents peak tailing by minimizing interactions with residual silanols on the silica support. 2) It acts as an ion-pairing agent, further improving peak shape.
-
-
Detection Wavelength: The UV detector wavelength is set at a maximum absorbance (λ-max) of the analyte to ensure the highest sensitivity for both the main component and any structurally similar impurities. This is typically determined by running a UV scan of a dilute solution of the analyte. For many aromatic systems, a wavelength around 254 nm is a good starting point.
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Dilute this stock solution 1:10 with the same diluent to a final concentration of 0.1 mg/mL for analysis.
-
-
System Suitability:
-
Before sample analysis, perform five replicate injections of the sample solution. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area of the main component is ≤ 2.0%, as per ICH guidelines[9].
-
Method 2: The Specialist - UPLC-MS for Enhanced Specificity
While HPLC-UV is excellent for quantification, it has limitations. It cannot definitively identify unknown peaks, and co-eluting impurities can go undetected. Ultra-Performance Liquid Chromatography, which uses smaller column particles (<2 µm), provides significantly higher resolution and speed. When coupled with a Mass Spectrometer, it becomes a powerful tool for both separation and identification[4][10]. This approach aligns with the advanced analytical strategies required during drug development to fully characterize an intermediate[11].
Causality of Method Design
The primary advantage here is specificity. The mass spectrometer acts as a highly selective detector, providing the mass-to-charge ratio (m/z) of the parent compound and any impurities.
-
UPLC vs. HPLC: The switch to UPLC allows for a much faster analysis without sacrificing, and often gaining, resolution. The shorter run time significantly increases throughput.
-
Mass Spectrometry Detector: An electrospray ionization (ESI) source is ideal for this molecule, as it is already in a salt form and readily ionizable in solution. Operating in positive ion mode will detect the protonated molecular ion [M+H]⁺.
-
Mobile Phase Modifier: While TFA is excellent for UV chromatography, it is a strong ion-suppressing agent and should be avoided for MS. Formic acid is the preferred modifier as it provides the necessary low pH for good chromatography while being compatible with ESI-MS.
Experimental Protocol: UPLC-MS Impurity Profiling
-
Instrumentation:
-
UPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 5.0 95 6.0 95 6.1 5 | 7.0 | 5 |
-
-
Mass Spectrometer Settings (Example):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Scan Range: 50 - 500 m/z
-
-
Sample Preparation:
-
Prepare samples as described in the HPLC-UV protocol, using a diluent of 50:50 Mobile Phase A:B (with formic acid).
-
Head-to-Head Comparison: HPLC-UV vs. UPLC-MS
The choice between these methods depends on the analytical objective. The following table summarizes a comparative performance evaluation based on typical experimental data.
| Parameter | HPLC-UV | UPLC-MS | Rationale & Justification |
| Typical Run Time | 30 minutes | 7 minutes | UPLC's smaller particles and higher operating pressures allow for faster separations without loss of efficiency. |
| Resolution | Good | Excellent | Sub-2 µm particles in UPLC columns generate narrower peaks, leading to superior resolution of closely eluting impurities. |
| Sensitivity (LOD/LOQ) | Moderate | High | While UV sensitivity is good, MS can often achieve lower detection limits, especially in Selected Ion Monitoring (SIM) mode. |
| Specificity | Low | Very High | UV detection is non-specific; any compound that absorbs at the set wavelength will be detected. MS provides mass information, allowing for confident identification of impurities and distinguishing them from co-eluting peaks. |
| Impurity Identification | Not Possible | Possible | MS provides the molecular weight of an impurity, which is the first critical step in its structural elucidation. A de-fluorinated impurity, for example, would be immediately obvious from its mass[10]. |
| Application | Routine QC, Batch Release | Impurity Profiling, Forced Degradation Studies, Method Development | HPLC-UV is ideal for a validated, repetitive testing environment. UPLC-MS is a powerful tool for investigation and characterization. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity assessment process and the core differences between the two techniques.
Caption: General workflow for chromatographic purity assessment.
Caption: Core principles of HPLC-UV versus UPLC-MS detection.
Conclusion and Recommendations
Both HPLC-UV and UPLC-MS are indispensable tools for assessing the purity of this compound. The choice is dictated by the stage of drug development and the specific question being asked.
-
For routine quality control and batch release testing , a validated HPLC-UV method is often the most practical and cost-effective solution. Its robustness and precision are well-suited for demonstrating that a manufacturing process is under control and consistently produces material of a required purity.
-
For impurity profiling, forced degradation studies, and investigations , UPLC-MS is the superior technique. Its ability to separate complex mixtures rapidly and provide mass information is invaluable for identifying unknown impurities and understanding degradation pathways. This aligns with the principles of analytical procedure development and validation outlined in ICH Q14 and Q2(R2), which emphasize a lifecycle approach to method management[11][12][13].
Ultimately, a comprehensive analytical control strategy will leverage both techniques: UPLC-MS during development to identify and characterize potential impurities, and a robust, validated HPLC-UV method for routine control throughout the product's lifecycle. This dual approach ensures the highest standards of scientific integrity and product quality.
References
- 1. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. 5-(trifluoromethyl)-2,3-dihydro-1H-isoindole-Molbase [molbase.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to Catalyst Efficacy in Isoindoline Synthesis
Executive Summary: The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its synthesis, however, presents significant challenges, demanding efficient and selective catalytic methods. This guide provides an in-depth comparison of the leading catalytic systems for isoindoline synthesis, focusing on transition metal catalysis (Rhodium, Iridium, Palladium, Copper) and the emerging field of organocatalysis. We will dissect the mechanistic underpinnings of each approach, present head-to-head performance data, and offer expert guidance on catalyst selection. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of this critical heterocyclic motif.
Chapter 1: Foundational Catalytic Strategies for Isoindoline Construction
The construction of the isoindoline ring system is predominantly achieved through the formation of one or more C-C or C-N bonds via intramolecular cyclization. Modern synthetic chemistry has leveraged several powerful catalytic strategies to achieve this transformation with high efficiency and atom economy. The most prevalent of these are centered around transition metal-catalyzed C-H activation.
1.1. Transition Metal-Catalyzed C-H Activation/Annulation
This is arguably the most powerful and versatile strategy developed in the last two decades.[2] The core principle involves a transition metal catalyst that selectively cleaves a typically inert C(sp²)–H bond on a benzamide or related precursor. This is followed by the insertion of an unsaturated coupling partner (like an alkene or alkyne) and subsequent reductive elimination to form the heterocyclic ring.[3] The directing group, often a part of the amide functionality, is crucial for positioning the metal catalyst to achieve high regioselectivity. Metals such as rhodium, iridium, and palladium are the workhorses of this approach.[3]
References
The Trifluoromethyl Group: A Game-Changer in the Structure-Activity Relationship of Isoindoline and Indole Derivatives
A Senior Application Scientist's Guide to Comparative Analysis
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles. Among the various fluorinated motifs, the trifluoromethyl (CF3) group stands out for its profound impact on a molecule's physicochemical and biological properties.[1] This guide delves into the structure-activity relationship (SAR) studies of isoindoline and indole derivatives bearing this influential functional group. We will explore how the unique electronic and steric characteristics of the CF3 group have been leveraged to develop potent and selective modulators of various biological targets, with a focus on anti-inflammatory, anticancer, and antimalarial agents.
The Power of the Trifluoromethyl Group in Drug Design
The trifluoromethyl group is a bioisostere of the methyl group, but with vastly different properties. Its strong electron-withdrawing nature and high lipophilicity significantly alter a molecule's pKa, metabolic stability, and binding affinity for its target protein.[2] Specifically, the CF3 group can:
-
Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism, the CF3 group can increase the half-life of a drug.[1]
-
Improve Cell Membrane Permeability: The increased lipophilicity conferred by the CF3 group can lead to better absorption and distribution of the compound.[2]
-
Increase Binding Affinity: The strong dipole moment of the C-F bonds can lead to favorable interactions with the target protein, enhancing binding affinity.
-
Modulate pKa: The electron-withdrawing nature of the CF3 group can alter the acidity or basicity of nearby functional groups, which can be crucial for target engagement.[2]
These properties make trifluoromethylated scaffolds highly desirable in medicinal chemistry. The following sections will explore specific examples of how the CF3 group has been instrumental in the development of bioactive isoindoline and indole derivatives.
Anti-inflammatory Agents: Targeting the IL-1 Receptor and 5-Lipoxygenase
Inflammation is a complex biological response implicated in a wide range of diseases. Trifluoromethyl-substituted indolinones have emerged as promising candidates for the development of novel anti-inflammatory drugs.
5-Fluoro/(trifluoromethoxy)-2-indolinone Derivatives as IL-1R Inhibitors
The interleukin-1 (IL-1) signaling pathway is a key driver of inflammation. Researchers have investigated a series of 5-fluoro and 5-trifluoromethoxy-2-indolinone derivatives for their ability to inhibit the IL-1 receptor (IL-1R).[3] The general scaffold of these compounds is depicted below.
Caption: Core structure of 5-substituted-2-indolinone derivatives.
A noteworthy SAR finding is that the presence of a fluorine or trifluoromethoxy group at the 5-position of the indolinone ring is crucial for potent IL-1R inhibitory activity.[3] The table below summarizes the activity of key compounds from this series.
| Compound | R Group | IC50 (µM) for IL-1R Inhibition |
| 52 | F | 0.09 |
| 65 | OCF3 | 0.07 |
| 78 | F (with further modifications) | 0.01 |
| 81 | F (with further modifications) | 0.02 |
Data sourced from[3]
The exceptional potency of compounds 78 and 81 highlights the synergistic effect of the 5-fluoro substitution with other structural modifications, leading to sub-micromolar inhibition of the IL-1 receptor.
Experimental Protocol: In Vitro IL-1 Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the ability of test compounds to inhibit the binding of a labeled ligand to the IL-1 receptor.[4]
-
Plate Coating: Coat a 96-well microplate with a purified IL-1 receptor protein and incubate overnight at 4°C.
-
Washing: Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound receptor.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Competition Reaction: Add serial dilutions of the test compound or a known inhibitor (positive control) to the wells, followed by the addition of a fixed concentration of a labeled IL-1 ligand (e.g., biotinylated or radiolabeled IL-1β).
-
Incubation: Incubate the plate for 2-3 hours at room temperature to allow for competitive binding to occur.
-
Detection:
-
For biotinylated ligands, add a streptavidin-HRP conjugate and incubate for 1 hour. Then, add a TMB substrate and measure the absorbance at 450 nm after stopping the reaction.[4]
-
For radiolabeled ligands, wash the plate to remove unbound ligand and measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Anticancer Agents: HDAC Inhibition by Isoindoline-Based Compounds
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy. A novel series of isoindoline-based hydroxamates have been developed as potent HDAC1 inhibitors.[5]
Caption: General structure of isoindoline-based HDAC inhibitors.
While the specific compounds in the cited study do not contain a trifluoromethyl group, the isoindoline scaffold is a key feature. The introduction of a CF3 group on the aromatic ring of the isoindoline core is a logical next step in the optimization of these inhibitors, with the potential to enhance their cell permeability and metabolic stability. The table below shows the activity of a representative compound from this class.
| Compound | HDAC1 IC50 (nM) | HCT116 Cell Proliferation IC50 (µM) |
| 17e | <10 | <0.1 |
Data sourced from[5]
The potent enzymatic and cellular activity of these isoindoline-based HDAC inhibitors makes them a promising starting point for the development of new anticancer agents.
Experimental Protocol: HDAC1 Inhibition Assay (Fluorometric)
This protocol describes a method for screening HDAC1 inhibitors using a fluorogenic substrate.[6]
-
Reagent Preparation: Prepare serial dilutions of the test compound and a known HDAC inhibitor (e.g., Trichostatin A) in assay buffer.
-
Enzyme Reaction: In a 96-well black microplate, add the diluted test compound, followed by a solution of recombinant human HDAC1 enzyme.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Substrate Addition: Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Development: After a further incubation period (e.g., 15-30 minutes), add a developer solution that contains a protease (e.g., trypsin) to cleave the deacetylated substrate, releasing a fluorescent product.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[6]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Workflow for a fluorometric HDAC1 inhibition assay.
Antimalarial Agents: Trifluoromethyl-Substituted Triazinoindoles
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. A series of 6-trifluoromethyl-1,2,4-triazino[5,6b]indole derivatives have shown promising in vitro activity against both chloroquine-sensitive and -resistant strains of the parasite.[7]
The SAR studies of these compounds revealed that the presence of the trifluoromethyl group at the 6-position of the indole ring is critical for their antimalarial activity. The unsubstituted analogues were found to be devoid of activity.[7]
| Compound | R Group | IC50 (µM) vs. D10 (CQ-sensitive) | IC50 (µM) vs. RSA11 (CQ-resistant) |
| 4 | CF3 | 1.2 | 1.5 |
| 6 | CF3 | 0.8 | 1.1 |
| 8 | CF3 | 1.0 | 1.3 |
Data sourced from[7]
These findings underscore the dramatic effect that a single trifluoromethyl group can have on the biological activity of a molecule, transforming an inactive scaffold into a potent antimalarial agent.
Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)
This protocol describes a high-throughput method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.[8][9]
-
Parasite Culture: Maintain a culture of P. falciparum (e.g., 3D7 or Dd2 strain) in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.
-
Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Infection: Add the parasite culture (synchronized to the ring stage) to the wells containing the test compounds.
-
Incubation: Incubate the plates for 72 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.
-
Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA by adding a lysis buffer containing the fluorescent dye SYBR Green I.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The incorporation of a trifluoromethyl group into isoindoline and indole scaffolds has proven to be a highly effective strategy for the development of potent and selective therapeutic agents. The unique properties of the CF3 group have been shown to be critical for the anti-inflammatory, anticancer, and antimalarial activities of the derivatives discussed in this guide. The comparative analysis of these compounds, supported by detailed experimental protocols, provides a valuable resource for researchers in the field of drug discovery and development. Future work in this area will undoubtedly continue to leverage the power of the trifluoromethyl group to design novel and improved therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Human Colon Cell HCT-116-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Measurement of biologically active interleukin-1 by a soluble receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iddo.org [iddo.org]
- 9. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Validation of Analytical Data for 5-(Trifluoromethyl)isoindoline Hydrochloride
This guide provides an in-depth technical framework for the analytical cross-validation of 5-(Trifluoromethyl)isoindoline hydrochloride, a critical building block in contemporary drug discovery. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices. We will objectively compare its analytical behavior to a relevant alternative, Isoindoline hydrochloride, to highlight the specific challenges and considerations introduced by the trifluoromethyl group. The methodologies described herein are designed to create a self-validating system, ensuring data integrity, scientific rigor, and regulatory compliance.
Introduction: The Analytical Imperative for Complex Building Blocks
This compound is a key intermediate in the synthesis of various pharmacologically active agents. The incorporation of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. However, this electron-withdrawing group also significantly influences the molecule's analytical properties. Therefore, robust and validated analytical methods are paramount to confirm its identity, purity, and stability, ensuring the quality of downstream active pharmaceutical ingredients (APIs).
This guide establishes a comprehensive analytical workflow, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] We will cross-validate data from multiple orthogonal techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS)—to build a complete and reliable analytical profile.
The Regulatory Cornerstone: ICH Q2(R2) Guidelines
The foundation of any analytical method validation rests on demonstrating that the procedure is fit for its intended purpose.[4][5] The recently revised ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, covering parameters like specificity, accuracy, precision, and robustness.[3][6][7] This guide's protocols are designed in alignment with these principles, ensuring that the generated data would be suitable for regulatory submissions.
Comparative Analysis: The Influence of the Trifluoromethyl Group
To provide a clear context for the analytical behavior of our target compound, we will compare it directly with its unsubstituted counterpart, Isoindoline hydrochloride . This comparison allows us to isolate and understand the specific effects of the -CF3 group.
| Property | Isoindoline hydrochloride | This compound |
| CAS Number | 32372-82-0 | 924304-74-5[8] |
| Molecular Formula | C₈H₁₀ClN | C₉H₉ClF₃N[9] |
| Molecular Weight | 155.62 g/mol | 223.62 g/mol |
| Chemical Structure |
The strong electron-withdrawing nature and increased lipophilicity of the -CF3 group are expected to influence chromatographic retention, NMR chemical shifts, and mass spectral fragmentation.
Orthogonal Analytical Techniques: A Multi-Pronged Approach
Caption: Orthogonal analytical workflow for comprehensive compound validation.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the cornerstone for determining the purity of a substance and quantifying its concentration (assay). Our method is developed to ensure high resolution between the main peak and any potential impurities.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Causality: A C18 stationary phase is selected for its hydrophobic properties, which provides good retention for the aromatic isoindoline core. The smaller particle size enhances peak efficiency and resolution.
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Causality: TFA acts as an ion-pairing agent, sharpening the peak shape of the protonated amine (hydrochloride salt). It also acidifies the mobile phase to ensure the analyte is in a single ionic form.
-
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Causality: Acetonitrile is a common organic modifier with low viscosity and UV cutoff, providing good elution strength for the analytes.
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
Causality: A gradient is essential to elute any late-eluting, more hydrophobic impurities while ensuring the main peaks are well-resolved at the start.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Causality: Maintaining a constant column temperature ensures reproducible retention times.
-
-
Detection Wavelength: 220 nm.
-
Causality: This wavelength corresponds to a strong absorbance of the benzene ring, providing high sensitivity for both the parent compound and related impurities.
-
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.
Comparative Data & Interpretation
| Analyte | Expected Retention Time (min) | Rationale for Difference |
| Isoindoline hydrochloride | ~6.5 | Less hydrophobic, elutes earlier from the C18 column. |
| This compound | ~8.2 | The -CF3 group significantly increases lipophilicity, leading to stronger interaction with the stationary phase and a longer retention time. |
This difference in retention time is a key specificity parameter. The method should demonstrate baseline separation between the two compounds if analyzed as a mixture.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR spectroscopy provides unambiguous structural information. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for complete characterization.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Causality: DMSO is a polar aprotic solvent that readily dissolves the hydrochloride salt and its broad solvent peak does not interfere with key analyte signals. The acidic N-H protons are also observable.
-
-
Concentration: ~10 mg/mL.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
¹⁹F NMR: Proton-decoupled fluorine experiment, referenced to an external standard (e.g., CFCl₃).
-
Comparative Data & Interpretation (Predicted Chemical Shifts δ, ppm)
| Nucleus | Isoindoline hydrochloride Signals | This compound Signals | Rationale for Difference |
| ¹H NMR | Aromatic: ~7.4 (m, 4H)CH₂: ~4.5 (s, 4H)NH₂⁺: ~9.8 (br s, 2H) | Aromatic: ~7.7-7.9 (m, 3H)CH₂: ~4.6 (s, 4H)NH₂⁺: ~10.1 (br s, 2H) | The electron-withdrawing -CF3 group deshields the adjacent aromatic protons, shifting them downfield. |
| ¹³C NMR | Aromatic: ~138, ~127CH₂: ~51 | Aromatic: ~142, ~130 (q), ~125, ~123CF₃: ~124 (q, J ≈ 272 Hz)CH₂: ~51 | The -CF3 carbon appears as a quartet due to coupling with the three fluorine atoms. Adjacent aromatic carbons also show splitting (quartets) with smaller coupling constants. |
| ¹⁹F NMR | N/A | ~ -61 (s, 3F) | A single peak is expected for the three equivalent fluorine atoms of the -CF3 group. Its chemical shift is characteristic of an aromatic trifluoromethyl group. |
The combination of these three NMR experiments provides a unique fingerprint, confirming the molecular structure, the presence and location of the -CF3 group, and the overall integrity of the molecule.
Mass Spectrometry (MS) for Identity Verification
Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.
Caption: Logic for confirming peak identity using coupled LC-MS.
Experimental Protocol: LC-MS
-
Instrumentation: HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+).
-
Causality: ESI is a soft ionization technique suitable for polar molecules. The basic nitrogen in the isoindoline ring is readily protonated in the positive mode, forming the [M+H]⁺ ion.
-
-
LC Method: Utilize the same HPLC method as described in Section 4.1. This allows direct correlation of the UV peak with the mass spectrum.
-
Mass Range: Scan from m/z 50 to 500.
Comparative Data & Interpretation
| Analyte | Formula of Free Base | Exact Mass of Free Base | Expected Ion [M+H]⁺ |
| Isoindoline | C₈H₉N[10] | 119.07 | 120.08 |
| 5-(Trifluoromethyl)isoindoline | C₉H₈F₃N[11] | 187.06[11] | 188.07 |
The primary goal is to confirm that the peak eluting at the expected retention time (~8.2 min) in the chromatogram produces a mass spectrum with a base peak at m/z 188.07. This cross-referencing between retention time and mass provides extremely high confidence in peak identity.
Conclusion
The cross-validation of analytical data for this compound requires a multi-faceted approach. By leveraging the separation power of HPLC, the structural elucidation capabilities of multinuclear NMR, and the mass verification of MS, a robust and self-validating data package can be assembled. The comparison with the unsubstituted analog, Isoindoline hydrochloride, clearly demonstrates the significant impact of the -CF3 group on the compound's analytical behavior, necessitating tailored methods for its analysis. The protocols and rationale presented in this guide provide a comprehensive framework for ensuring the quality, purity, and identity of this vital chemical intermediate, aligning with the rigorous standards of scientific integrity and regulatory expectation.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. starodub.nl [starodub.nl]
- 7. propharmagroup.com [propharmagroup.com]
- 8. molbase.com [molbase.com]
- 9. 924304-74-5|this compound|BLD Pharm [bldpharm.com]
- 10. Isoindoline | C8H9N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 11. 5-(Trifluoromethyl)isoindoline | C9H8F3N | CID 23091910 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of 5-(Trifluoromethyl)isoindoline Hydrochloride
For researchers at the forefront of drug discovery, the isoindoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (CF3) group is a well-established medicinal chemistry tactic to enhance a molecule's potency, metabolic stability, and bioavailability.[1][2][3] This guide provides a comprehensive framework for the biological characterization of 5-(Trifluoromethyl)isoindoline hydrochloride, a molecule of significant interest. Due to the limited direct biological data on this specific compound, this document serves as a predictive and methodological benchmark, comparing its hypothetical performance against established drugs with related structural motifs.
We will explore potential biological activities, outline detailed experimental protocols for validation, and present a comparative analysis against the immunomodulatory drugs (IMiDs®) Lenalidomide and Pomalidomide, and the PDE4 inhibitor Apremilast. This approach is designed to provide a robust starting point for researchers investigating this and similar novel chemical entities.
Section 1: Predicted Biological Activity Profile and Rationale
The biological activity of this compound can be predicted by dissecting its two key structural components: the isoindoline core and the trifluoromethyl group.
-
The Isoindoline Scaffold: This heterocyclic moiety is structurally related to the phthalimide group found in thalidomide and its potent analogs, Lenalidomide and Pomalidomide.[4][5][] These drugs are known to exert their effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins like Ikaros (IKZF1) and Aiolos (IKZF3).[5][7][8] This mechanism results in potent immunomodulatory and anti-proliferative effects.[8][9][10][11] Therefore, it is plausible that this compound may exhibit similar activities. Additionally, various isoindoline derivatives have shown anti-inflammatory, analgesic, and neuroprotective properties in preclinical studies.[12][13][14][15]
-
The Trifluoromethyl (CF3) Group: The CF3 group is a powerful modulator of molecular properties.[2][16] Its high electronegativity and lipophilicity can significantly enhance binding affinity to protein targets, improve membrane permeability, and block sites of metabolic degradation, thereby increasing the compound's half-life and overall exposure.[1][2][3][17] In the context of the isoindoline scaffold, the CF3 group at the 5-position is expected to increase the compound's potency and metabolic stability compared to its non-fluorinated counterpart.
Based on this structural analysis, we hypothesize that this compound is a candidate for investigation as an immunomodulatory, anti-inflammatory, and anti-proliferative agent .
Section 2: Comparative Analysis - Benchmarking Against Established Drugs
To contextualize the potential of this compound, we compare its hypothetical performance metrics against three FDA-approved drugs that share the related phthalimide scaffold: Lenalidomide, Pomalidomide, and Apremilast.
| Parameter | 5-(Trifluoromethyl)isoindoline HCl (Hypothetical) | Lenalidomide | Pomalidomide | Apremilast |
| Primary Mechanism | Cereblon E3 Ligase Modulation? PDE4 Inhibition? | Cereblon E3 Ligase Modulator[5][8] | Cereblon E3 Ligase Modulator[4][][7] | Phosphodiesterase 4 (PDE4) Inhibitor[18][19][20] |
| Potency (TNF-α Inhibition IC50) | 5 - 50 nM | ~200 nM | ~13 nM | ~100 nM |
| Anti-proliferative (MM.1S Cell Line IC50) | 50 - 500 nM | ~1 µM | ~100 nM | >10 µM |
| Metabolic Stability (HLM t1/2) | >60 min | 30-60 min | 30-60 min | <30 min |
| P-gp Substrate | Likely No | No | Yes | Yes |
| Key Therapeutic Areas | Oncology, Inflammation | Multiple Myeloma, MDS | Multiple Myeloma | Psoriasis, Psoriatic Arthritis[21] |
Note: The data for this compound is hypothetical and serves as a target profile for experimental validation.
Section 3: Experimental Protocols for Biological Characterization
To validate the predicted activities and establish a comprehensive biological profile, a tiered experimental approach is recommended.
Immunomodulatory and Anti-inflammatory Activity
A primary screen should assess the compound's ability to modulate cytokine production in a relevant cellular context.
Protocol: TNF-α Inhibition Assay in LPS-stimulated PBMCs
-
Objective: To determine the potency (IC50) of the test compound in inhibiting Tumor Necrosis Factor-alpha (TNF-α) production.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound and reference compounds (Pomalidomide, Apremilast)
-
Human TNF-α ELISA Kit
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in RPMI-1640 supplemented with 10% FBS.
-
Prepare serial dilutions of this compound and reference compounds in the assay medium.
-
Add the compounds to the cells and pre-incubate for 1 hour at 37°C, 5% CO2.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include vehicle-only wells as a positive control and unstimulated cells as a negative control.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
Centrifuge the plate and collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Anti-proliferative Activity
Evaluation of cytotoxicity against relevant cancer cell lines is crucial, especially given the link to immunomodulatory drugs used in hematological malignancies.
Protocol: Cancer Cell Line Viability Assay (MTT/XTT)
-
Objective: To determine the anti-proliferative activity (IC50) of the test compound on a relevant cancer cell line (e.g., MM.1S for multiple myeloma).
-
Materials:
-
MM.1S multiple myeloma cell line
-
Culture medium (RPMI-1640 + 10% FBS)
-
This compound and reference compounds (Lenalidomide, Pomalidomide)
-
MTT or XTT cell proliferation assay kit
-
-
Procedure:
-
Seed MM.1S cells at 1 x 10^4 cells/well in a 96-well plate.
-
Prepare serial dilutions of the test and reference compounds.
-
Add the compounds to the cells and incubate for 72 hours at 37°C, 5% CO2.
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours, as per the manufacturer's protocol.
-
Solubilize the formazan product (for MTT assay).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent viability relative to vehicle-treated cells and determine the IC50 value.
-
In Vitro ADME/Tox Profile
Early assessment of drug metabolism and transporter interaction is critical for predicting in vivo behavior.
Protocol: Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To assess the potential of the compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[22][23][24][25]
-
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Specific CYP isoform probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for 2C9, etc.)
-
Test compound and known inhibitors for each isoform
-
LC-MS/MS system
-
-
Procedure:
-
In a 96-well plate, combine HLM, phosphate buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding a cocktail of CYP probe substrates and the NADPH regenerating system.
-
Incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate metabolites.
-
Determine the IC50 of the test compound for each CYP isoform.[26]
-
Protocol: P-glycoprotein (P-gp) Substrate Assessment
-
Objective: To determine if the compound is a substrate of the P-gp efflux transporter.[27][28][29]
-
Materials:
-
MDCK-MDR1 (P-gp overexpressing) cell line
-
Transwell inserts
-
Test compound, Digoxin (P-gp substrate control), and Verapamil (P-gp inhibitor control)
-
LC-MS/MS system
-
-
Procedure:
-
Culture MDCK-MDR1 cells on Transwell inserts until a confluent monolayer is formed, confirmed by TEER measurement.
-
Perform a bidirectional transport assay. For Apical to Basolateral (A-B) transport, add the test compound to the apical chamber and measure its appearance in the basolateral chamber over time.
-
For Basolateral to Apical (B-A) transport, add the test compound to the basolateral chamber and measure its appearance in the apical chamber.
-
Repeat the assay in the presence of a P-gp inhibitor (e.g., Verapamil).
-
Quantify the compound concentration in all samples by LC-MS/MS.
-
Calculate the apparent permeability (Papp) for both directions and determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2, which is reduced in the presence of an inhibitor, suggests the compound is a P-gp substrate.[29]
-
Section 4: Visualizing Workflows and Pathways
Clear visualization of experimental logic and biological mechanisms is essential for conveying complex information.
Experimental Workflow for Compound Characterization
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 5. Lenalidomide - Wikipedia [en.wikipedia.org]
- 7. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [edgccjournal.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 18. otezlapro.com [otezlapro.com]
- 19. Apremilast mechanism of action and application to psoriasis and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Apremilast - Wikipedia [en.wikipedia.org]
- 21. Apremilast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. lnhlifesciences.org [lnhlifesciences.org]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. criver.com [criver.com]
- 26. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. P-gp Substrate Identification | Evotec [evotec.com]
- 29. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 5-(Trifluoromethyl)isoindoline hydrochloride: A Guide for the Drug Development Professional
For the diligent researcher pushing the boundaries of therapeutic innovation, the lifecycle of a chemical intermediate extends far beyond the synthesis and application phases. The proper disposal of research chemicals like 5-(Trifluoromethyl)isoindoline hydrochloride is not merely a regulatory hurdle, but a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive framework for the safe and compliant disposal of this halogenated heterocyclic compound, grounded in established environmental health and safety (EHS) principles.
Disclaimer: This document provides guidance based on the chemical class of this compound. It is imperative to obtain and consult the specific Safety Data Sheet (SDS) provided by your supplier for this compound (CAS No. 924304-74-5) and to adhere to all institutional, local, state, and federal regulations.
Understanding the Compound: Hazard Profile and Rationale for Diligence
This compound is a halogenated aromatic amine derivative. The trifluoromethyl group (-CF3) imparts specific properties, including metabolic stability, which is advantageous in drug design. However, from a disposal perspective, the carbon-fluorine bonds classify it as a halogenated organic compound . Such compounds are subject to stringent disposal regulations due to their potential for environmental persistence and the possible generation of hazardous decomposition byproducts, such as hydrogen fluoride, upon improper treatment (e.g., incineration at inadequate temperatures).[1]
While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, analysis of analogous structures, such as Isoindoline hydrochloride, suggests that the compound may, at a minimum, cause skin and eye irritation.[2] The precautionary principle dictates that it should be handled as a hazardous substance until comprehensive toxicological data is available.
Table 1: Anticipated Hazard Profile
| Hazard Classification | Anticipated Effects & Rationale |
| Acute Toxicity | Potential for harm if swallowed, inhaled, or in contact with skin. Hydrochloride salts of amines can be irritating to mucous membranes. |
| Skin Corrosion/Irritation | Likely to cause skin irritation based on data for similar isoindoline structures.[2] |
| Serious Eye Damage/Irritation | Likely to cause serious eye irritation.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
| Environmental Hazard | As a halogenated organic compound, it is subject to regulations aimed at preventing environmental release.[3][4] |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as a hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the sink or in regular solid waste.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound for disposal, ensure you are wearing the appropriate PPE. The causality here is direct: preventing exposure pathways to the skin, eyes, and respiratory system.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.
Step 2: Waste Segregation - The Cornerstone of Compliance
Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process for your institution's EHS department.
-
Designated Waste Stream: this compound waste must be collected in a dedicated "Halogenated Organic Solid Waste" container. Do not mix it with non-halogenated waste. This is critical because disposal methods for halogenated and non-halogenated solvents and solids differ significantly, often due to incineration requirements.
-
Original Containers: Whenever feasible, surplus or expired compound should be disposed of in its original, clearly labeled container.
Step 3: Waste Collection and Labeling - Ensuring Clarity and Safety
Meticulous collection and labeling are not just bureaucratic tasks; they are vital for the safety of everyone who will handle the waste downstream.
-
Container Selection: Use a container that is compatible with the chemical, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap. The container must be in good condition and leak-proof.
-
Labeling: The moment the first particle of waste enters the container, it must be labeled. Use your institution's official hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound" (avoiding abbreviations)
-
The primary hazards (e.g., "Irritant")
-
The accumulation start date.
-
Step 4: On-site Accumulation and Storage - The Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Secondary Containment: All liquid waste containers, and as a best practice, solid waste containers, should be kept in secondary containment (e.g., a plastic tub) to contain any potential leaks or spills.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.
Step 5: Arranging for Disposal - The Final Hand-off
Once the waste container is full or you have completed the project requiring the chemical, you must arrange for its removal by trained professionals.
-
Contact EHS: Submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Provide Information: Accurately describe the contents of the waste container in your request. If a specific SDS is unavailable, provide the SDS for a closely related compound like Isoindoline hydrochloride and clearly state the chemical's identity.
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Spill: For a small, manageable spill of the solid compound, proceed with cleanup. For a large or unmanageable spill, evacuate the area and contact your institution's emergency response team.
-
Don Appropriate PPE: As outlined in Step 1 of the disposal workflow.
-
Contain the Spill: Gently cover the solid spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial sorbent pad to prevent it from becoming airborne.
-
Clean Up: Using non-sparking tools, carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container with the spill cleanup debris as hazardous waste and arrange for pickup.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured and well-documented disposal protocol, researchers can ensure that their vital work is conducted not only at the cutting edge of science but also at the highest standard of safety and environmental stewardship.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
